molecular formula C3H8O B048632 Propyl-d7 alcohol CAS No. 102910-31-6

Propyl-d7 alcohol

Cat. No.: B048632
CAS No.: 102910-31-6
M. Wt: 67.14 g/mol
InChI Key: BDERNNFJNOPAEC-NCKGIQLSSA-N
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Description

Propyl-d7 alcohol is a high-purity, deuterium-labeled chemical reagent where all seven hydrogen atoms in the propyl group are replaced with the stable isotope deuterium (²H). This isotopic substitution makes it an indispensable tool in Nuclear Magnetic Resonance (NMR) spectroscopy, serving as a non-interfering deuterated solvent that allows for the lock and shim of NMR instruments without introducing extraneous proton signals. Beyond its primary role in spectroscopy, Propyl-d7 alcohol is a critical precursor in organic and medicinal chemistry for the synthesis of deuterated compounds. Incorporating deuterium into target molecules can significantly alter their pharmacokinetic and metabolic profiles, a strategy known as the Deuterium Isotope Effect, which is leveraged to slow metabolic degradation, prolong half-life, and investigate metabolic pathways. This makes it invaluable in drug discovery and development for creating internal standards in mass spectrometry, tracing reaction mechanisms, and studying biological processes with enhanced precision. Our product is manufactured to the highest standards of isotopic enrichment and chemical purity to ensure reliable and reproducible research outcomes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3,3,3-heptadeuteriopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDERNNFJNOPAEC-NCKGIQLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480193
Record name Propyl-d7 alcohol
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Molecular Weight

67.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102910-31-6
Record name Propyl-d7 alcohol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 102910-31-6
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Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization and Applications of Propyl-d7 Alcohol (1-Propanol-d7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propyl-d7 alcohol (1-Propanol-1,1,2,2,3,3,3-d7) represents a critical isotopic tool in modern metabolomics and structural chemistry. Unlike its proteo-analog, this fully deuterated alkyl chain variant (


) exhibits distinct physicochemical behavior driven by the heavy-atom isotope effect. This guide provides a definitive technical analysis of Propyl-d7, focusing on its utility as a metabolic probe for Alcohol Dehydrogenase (ADH) kinetics, its role as a "silent" internal standard in 

H-NMR, and the precise handling requirements necessitated by its isotopic purity.

Chemical Identity & Molecular Architecture

Propyl-d7 alcohol is the isotopologue of n-propanol where all seven hydrogen atoms attached to the carbon backbone are substituted with deuterium (


H). It is crucial to distinguish this from isopropyl-d7 (2-propanol-d7), as their metabolic pathways and spectroscopic signatures differ fundamentally.
  • IUPAC Name: 1,1,2,2,3,3,3-Heptadeuteriopropan-1-ol[][2]

  • Common Name: 1-Propanol-d7[][2][3][4]

  • CAS Number: 102910-31-6[][2][3][4]

  • Chemical Formula:

    
     (Semi-structural: 
    
    
    
    )
  • Molecular Weight: 67.14 g/mol (vs. 60.10 g/mol for unlabelled)

Note on Isotopic Enrichment: High-grade research reagents typically possess >98 atom % D enrichment. The hydroxyl proton (-OH) remains exchangeable and is typically observed as ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


H unless the solvent is 

.

Physicochemical Properties: The Isotope Effect[7][8]

The substitution of protium with deuterium introduces mass-dependent shifts in physical properties.[5] The most significant operational difference is the density , which increases by approximately 11%—a critical factor when calculating molarity for stock solutions.

Table 1: Comparative Properties of Propyl vs. Propyl-d7 Alcohol
Property1-Propanol (Proteo)1-Propanol-d7 (Deutero)Impact on Protocol
Formula


Mass Spectrometry shift (+7 Da)
Molar Mass 60.10 g/mol 67.14 g/mol Stoichiometric calculations
Density (25°C) 0.803 g/mL0.896 g/mL Gravimetric vs. Volumetric dosing
Boiling Point 97.0°C~97.0°CSolvent evaporation parameters
Dipole Moment 1.68 D~1.66 DMinor effect on solvation shell
C-H/C-D Bond Energy ~413 kJ/mol~441 kJ/molPrimary Kinetic Isotope Effect

Technical Insight: The increased density of Propyl-d7 is due to the doubled mass of the deuterium nucleus within the same molar volume. When preparing analytical standards, always weigh the solvent rather than relying on volumetric pipetting to ensure <1% error rates.

Spectroscopic Signature & Applications[6][9][10][11]

NMR Spectroscopy: The "Silent" Standard

In


H-NMR, Propyl-d7 is effectively invisible in the alkyl region (0.9 – 3.6 ppm), making it an ideal internal standard for quantifying non-deuterated propyl-containing impurities or metabolites without spectral overlap.
  • 
    H-NMR:  Shows only a singlet for the -OH proton (variable shift: 2.0–5.0 ppm depending on concentration and solvent H-bonding).
    
  • 
    H-NMR (Deuterium Channel):  Displays three distinct signals corresponding to the 
    
    
    
    ,
    
    
    , and
    
    
    groups.
  • 
    C-NMR:  Signals appear as multiplets (septets or quintets) due to Carbon-Deuterium scalar coupling (
    
    
    
    Hz), often with reduced Nuclear Overhauser Effect (NOE) intensity.
Mass Spectrometry

Propyl-d7 serves as a robust internal standard (IS) for GC-MS and LC-MS. The +7 Da mass shift moves the molecular ion (


) to m/z 67 (or m/z 68 for 

), well beyond the natural isotopic envelope of the analyte.

Metabolic Stability & Kinetic Isotope Effects (KIE)

The primary utility of Propyl-d7 in drug development lies in the Deuterium Kinetic Isotope Effect (DKIE) . The C-D bond is stronger than the C-H bond due to a lower zero-point energy.

In the oxidation of propanol to propionaldehyde by Alcohol Dehydrogenase (ADH) , the rate-limiting step involves the abstraction of a hydride (or deuteride) from the


-carbon.
  • Mechanism: ADH transfers a hydride (

    
    ) from the 
    
    
    
    -carbon to
    
    
    .
  • The Effect: Replacing the

    
    -H with 
    
    
    
    -D (
    
    
    ) significantly slows this reaction (
    
    
    ). This "metabolic switching" allows researchers to identify rate-determining metabolic steps and potentially improve the half-life of propyl-containing drug candidates.
Visualization: ADH-Mediated Oxidation Pathway

ADH_Pathway cluster_inputs Substrates cluster_outputs Products Propanol 1-Propanol-d7 (CD3-CD2-CD2-OH) Transition Transition State [C-D Bond Cleavage] Propanol->Transition Binding to ADH NAD NAD+ NAD->Transition Aldehyde Propionaldehyde-d6 (CD3-CD2-CD=O) Transition->Aldehyde Rate Limiting Step (Primary KIE) NADH NADD (Deuterated Cofactor) Transition->NADH Deuteride Transfer note Primary KIE: The C-D bond is ~1.2-1.5 kcal/mol stronger than C-H, reducing Vmax. Transition->note

Figure 1: Mechanism of Alcohol Dehydrogenase (ADH) action on Propyl-d7. The red arrow indicates the rate-limiting hydride transfer step where the Kinetic Isotope Effect is observed.

Experimental Protocols

Protocol A: Preparation of NMR Internal Standard Stock

Objective: Create a precise 10 mM stock solution of Propyl-d7 in


 for quantitative NMR (qNMR).
  • Equilibration: Allow the Propyl-d7 ampoule to reach room temperature (25°C) to prevent condensation.

  • Gravimetry: Place a clean, dry 10 mL volumetric flask on an analytical balance (0.01 mg precision). Tare the balance.

  • Addition: Using a glass syringe, add approximately 6.7 mg of Propyl-d7.

    • Calculation:

      
      .
      
    • Note: Due to the high density (0.896 g/mL), this is a very small volume (~7.5

      
      L). Do not use a micropipette ; the viscosity and evaporation rate will introduce error. Weighing is mandatory.
      
  • Solvation: Add

    
     (containing TMS if required) to the meniscus.
    
  • Validation: Invert 10 times. Verify concentration by comparing the -OH integral (if visible/exchange is slow) or by gravimetric mass recorded.

Protocol B: Microsomal Stability Assay (KIE Determination)

Objective: Determine the intrinsic clearance (


) difference between Propyl-H and Propyl-d7.
  • System: Liver Microsomes (Human/Rat), 0.5 mg/mL protein.

  • Cofactors: NADPH regenerating system (

    
    , Glucose-6-phosphate, G6PDH, NADP+).
    
  • Incubation:

    • Pre-incubate microsomes + substrate (1

      
      M Propyl-d7) at 37°C for 5 mins.
      
    • Initiate with NADPH.

  • Sampling: Aliquot at 0, 5, 10, 20, 30, and 60 mins.

  • Quenching: Add ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring the parent depletion.

    • Propyl-H transition: m/z 61

      
       fragment.
      
    • Propyl-d7 transition: m/z 68

      
       fragment.
      
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the elimination rate constant.
    • 
      .
      

Safety & Handling

While Propyl-d7 shares the flammability profile of ordinary propanol, its high cost and hygroscopic nature dictate stricter handling.

  • Hygroscopicity: Deuterated alcohols rapidly exchange their hydroxyl proton with atmospheric moisture (

    
    ), degrading isotopic purity (forming 
    
    
    
    mixed with
    
    
    if not careful, though usually supplied as -OH). More critically, water absorption alters the concentration.
    • Storage: Store under inert gas (Argon/Nitrogen) in a desiccator.

    • Septum: Use PTFE-lined septa for repeated access.

  • Flammability: Flash point ~22°C. Store in a flammables cabinet.

Workflow: Handling Deuterated Reagents

Handling_Workflow cluster_precaution Critical Precautions Start Start: Propyl-d7 Ampoule Open Open in Desiccated Environment (Glove box or N2 stream) Start->Open Transfer Transfer via Gastight Syringe (Avoid plastic pipettes) Open->Transfer P1 Avoid H2O Exchange Open->P1 Weigh Gravimetric Measurement (Record Mass, not Volume) Transfer->Weigh Seal Reseal with Parafilm/Argon Purge Weigh->Seal P2 Minimize Evaporation Weigh->P2

Figure 2: Best practices for handling high-purity deuterated alcohols to maintain isotopic integrity.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1031, 1-Propanol. Retrieved from [Link]

  • Shao, L., et al. (2011).The kinetic isotope effect in the metabolism of deuterated drugs. Drug Metabolism Reviews. (Contextual grounding on KIE mechanisms).

Sources

Technical Monograph: Synthesis of n-Propyl-d7 Alcohol (1-Propanol-d7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the high-fidelity synthesis of 1-propanol-d7 (


), a critical isotopologue used as an NMR solvent, metabolic tracer, and internal standard in mass spectrometry.

While several routes exist, the reduction of Propionic-d5 acid using Lithium Aluminum Deuteride (LAD) is the "Gold Standard" for laboratory synthesis due to its high yield (>80%) and isotopic integrity. This guide prioritizes the Fieser Workup method to mitigate the formation of aluminum emulsions—a notorious bottleneck in aluminohydride reductions.

Strategic Retrosynthesis

To achieve high isotopic purity (


), the carbon skeleton must be fully deuterated prior to the final workup. The retrosynthetic analysis reveals the carboxylic acid reduction as the most direct pathway.
Diagram 1: Retrosynthetic Analysis

Retrosynthesis Target Target: n-Propyl-d7 Alcohol (CD3-CD2-CD2-OH) Precursor Precursor: Propionic-d5 Acid (CD3-CD2-COOH) Target->Precursor Functional Group Interconversion (Reduction) Byproducts Byproducts: Lithium Aluminate Salts Target->Byproducts Removal Critical Reagent Reagent: Lithium Aluminum Deuteride (LiAlD4) Precursor->Reagent Required Reductant

Caption: Retrosynthetic disconnection showing the reduction of the carboxylic acid moiety to the primary alcohol.

Core Synthesis Protocol

Reaction:



Materials & Stoichiometry
ComponentRoleEquiv.Notes
Propionic-d5 acid Substrate1.0Hygroscopic; dry before use.
LiAlD4 (LAD) Reductant1.2Critical: Use 98%+ D enrichment.
THF (Anhydrous) SolventN/ADistilled from Na/Benzophenone or dried via alumina columns.
Diethyl Ether SolventN/AFor workup dilution.
Sodium Sulfate Drying AgentN/AAnhydrous.
Experimental Workflow
Phase 1: Reactor Setup (Inert Atmosphere)
  • Oven-dry a 2-neck round-bottom flask (RBF), reflux condenser, and addition funnel overnight.

  • Assemble hot under a stream of dry Argon or Nitrogen.

  • Safety Check: Ensure no water sources are near the hood. LAD reacts violently with moisture, releasing deuterium gas (

    
    ), which is flammable.
    
Phase 2: Reagent Preparation
  • Charge the RBF with anhydrous THF (approx. 10 mL per gram of LAD).

  • Cool the flask to 0°C using an ice bath.

  • Carefully add LiAlD4 (1.2 equivalents) to the THF. Stir until suspended/dissolved.

    • Note: LAD is often supplied as a powder. Add slowly to avoid clumping.

Phase 3: The Reduction
  • Dissolve Propionic-d5 acid in a minimal amount of anhydrous THF.

  • Transfer the acid solution to the addition funnel.

  • Dropwise Addition: Add the acid solution to the LAD suspension over 30–60 minutes.

    • Observation: Vigorous evolution of

      
       gas will occur. Control the rate to prevent boil-over.
      
  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Reflux: Heat the mixture to a gentle reflux (

    
    ) for 2–4 hours to ensure complete reduction of the carboxylate intermediate.
    
Phase 4: The Fieser Workup (Critical Step)

Standard acidic quenching often leads to gelatinous aluminum emulsions that trap product. The Fieser method creates a granular, filterable precipitate.

  • Cool the reaction mixture back to 0°C .

  • Dilute with Diethyl Ether (equal volume to THF).

  • Add water and 15% NaOH in the following strict sequence (based on

    
     grams of LAD used):
    
    • Add

      
       mL  of Water (very slowly).
      
    • Add

      
       mL  of 15% aqueous NaOH.
      
    • Add

      
       mL  of Water.[1][2][3]
      
  • Warm to room temperature and stir for 15 minutes. The gray/white precipitate should become granular.

  • Add anhydrous

    
     to the mixture and stir for 15 minutes to dry the organic phase.
    
Phase 5: Purification
  • Filter the mixture through a fritted glass funnel (or Celite pad) to remove the aluminum salts. Wash the cake with fresh ether.

  • Concentrate the filtrate via rotary evaporation (bath temp < 40°C) to remove bulk ether/THF.

  • Fractional Distillation: Distill the residue at atmospheric pressure.

    • Target Boiling Point:97°C (collect fraction 96–98°C).

    • Note: n-Propanol forms an azeotrope with water. If the workup introduced significant moisture, dry the crude oil over 3Å molecular sieves before distillation.

Mechanism of Action

The reduction proceeds through a nucleophilic acyl substitution followed by nucleophilic addition.

  • Deprotonation: The acidic proton of Propionic-d5 acid reacts with LAD to form the lithium carboxylate and

    
     gas.
    
  • Activation: The carboxylate coordinates with aluminum species, making the carbonyl carbon electrophilic.

  • Hydride Transfer 1: A deuteride ion (

    
    ) attacks the carbonyl carbon, forming an aldehyde intermediate (transient).
    
  • Hydride Transfer 2: A second deuteride attacks the aldehyde, forming the alkoxide.

  • Hydrolysis: The final aqueous workup protonates the alkoxide to yield the alcohol.

Diagram 2: Reaction Workflow

Workflow Step1 1. Activation Mix LAD + THF (0°C) Step2 2. Addition Add Propionic-d5 Acid (Dropwise) Step1->Step2 Step3 3. Reflux 66°C for 3 hrs Step2->Step3 Step4 4. Fieser Quench H2O -> NaOH -> H2O Step3->Step4 Step5 5. Isolation Filter & Distill (97°C) Step4->Step5

Caption: Step-by-step experimental workflow for the reduction and isolation of n-propyl-d7 alcohol.

Quality Control & Characterization

Verify the identity and purity of the synthesized n-Propyl-d7 alcohol .

NMR Spectroscopy (Proton)

Solvent:


 or DMSO-d6
PositionShift (

ppm)
MultiplicityIntegrationInterpretation
-OH ~2.0 - 4.5Singlet (broad)1HExchangeable hydroxyl proton.

N/ASilent0HNo signals observed (fully deuterated).

Note: In Carbon-13 NMR (


), the carbons attached to deuterium will appear as septets (spin-spin coupling with D, spin=1) with reduced intensity due to the Nuclear Overhauser Effect (NOE) and splitting.
Mass Spectrometry (EI/CI)
  • Molecular Ion (

    
    ):  67 m/z (Calculated for 
    
    
    
    ).
  • Fragmentation: Loss of water (

    
    ) or alkyl fragments will show mass shifts corresponding to deuterium count (+1 mass unit per H
    
    
    
    D substitution).

Safety & Handling (E-E-A-T)

Lithium Aluminum Deuteride (LAD)
  • Hazard: Pyrophoric nature. Reacts explosively with water.[4]

  • Control: Handle only in a fume hood under inert gas. Have a Class D fire extinguisher (sand/graphite) nearby. Do not use water or

    
     extinguishers.
    
Isotopic Exchange
  • The hydroxyl proton (-OH) is exchangeable. If the final application requires 1-propanol-d8 (

    
    ), the final quench must be performed with Heavy Water (
    
    
    
    )
    and Sodium Deuteroxide (NaOD), and the product must be stored under argon to prevent atmospheric moisture exchange.

References

  • NIST Chemistry WebBook. 1-Propanol Properties and Constants. National Institute of Standards and Technology. [Link]

  • Organic Chemistry Portal. Reduction of Carboxylic Acids with Lithium Aluminum Hydride. [Link]

  • University of Rochester, Dept. of Chemistry. The Fieser Workup for Aluminum Hydride Reductions. [Link][3][5][6]

Sources

Technical Monograph: Physicochemical Characterization and Application of 1-Propanol-d7 (Propyl-d7 Alcohol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Propanol-d7 (Propyl-d7 alcohol) is the isotopically labeled analog of 1-propanol where the seven carbon-bound hydrogen atoms are substituted with deuterium (


H). This compound serves as a critical tool in drug development, specifically within DMPK (Drug Metabolism and Pharmacokinetics)  studies. Its primary utility lies in its resistance to enzymatic oxidation via the Kinetic Isotope Effect (KIE) , making it an ideal internal standard for mass spectrometry and a mechanistic probe for elucidating metabolic pathways mediated by Cytochrome P450 enzymes (specifically CYP2E1).

This guide provides a definitive technical breakdown of 1-Propanol-d7, ranging from its fundamental physicochemical constants to its application in metabolic stability assays.

Physicochemical Profile

The substitution of hydrogen with deuterium significantly alters the mass and density of the molecule while retaining its electronic structure and steric profile. The following data compares the standard analyte with its deuterated isotopologue.

Table 1: Comparative Physicochemical Constants
Property1-Propanol (Standard)1-Propanol-d7 (Deuterated)
CAS Number 71-23-8102910-31-6
Linear Formula


Molecular Weight 60.10 g/mol 67.14 g/mol
Exact Mass 60.0575 Da67.1015 Da
Density (25°C) 0.803 g/mL0.896 g/mL
Boiling Point 97.0 °C97.0 °C (approx.)[1][2][3][4]
Isotopic Purity N/ATypically ≥ 98 atom % D
H-Bond Donor 1 (Exchangeable)1 (Exchangeable)

Note on Nomenclature: "Propyl-d7" strictly refers to the deuteration of the alkyl chain (


). The hydroxyl proton (-OH) remains exchangeable. In protic solvents (

, MeOH), the hydroxyl D/H will equilibrate rapidly. Therefore, the effective formula in solution is often

.

Synthesis and Manufacturing Logic

The synthesis of 1-Propanol-d7 is non-trivial due to the requirement for high isotopic enrichment at specific carbon positions. The preferred industrial route involves the reduction of fully deuterated propionic acid or its esters.

Synthetic Pathway (Reduction Protocol)[5]

The following Graphviz diagram illustrates the reduction of Propionic Acid-d5 using Lithium Aluminum Deuteride (


) to ensure full deuteration of the alpha-carbon, followed by a protonated workup to yield the alcohol.

Synthesis_Pathway Propionic Propionic Acid-d5 (C2D5COOH) Intermediate Alkoxide Intermediate (Li/Al Complex) Propionic->Intermediate Reduction (Nucleophilic Attack) LiAlD4 Reagent: LiAlD4 (in THF) LiAlD4->Intermediate Product 1-Propanol-d7 (CD3CD2CD2OH) Intermediate->Product Hydrolysis Workup Acidic Workup (H3O+) Workup->Product

Figure 1: Synthetic route for 1-Propanol-d7. The use of


 ensures deuterium incorporation at the C1 position (alpha-carbon).

Applications in Drug Development: The Deuterium Switch

In drug discovery, 1-Propanol-d7 is rarely a drug itself but serves as a model substrate to study Metabolic Switching .

The Kinetic Isotope Effect (KIE)

The carbon-deuterium (


) bond is shorter and stronger than the carbon-hydrogen (

) bond due to the lower zero-point energy of deuterium.
  • Mechanism: CYP450 enzymes (specifically CYP2E1 for small alcohols) oxidize propanol by abstracting a hydrogen atom from the alpha-carbon (C1).

  • Impact: Replacing H with D at the C1 position significantly increases the activation energy for this abstraction.

  • Result: The metabolic clearance rate (

    
    ) decreases, potentially increasing the half-life (
    
    
    
    ) of the compound.
Metabolic Pathway Visualization

The diagram below details the oxidative pathway and where the "Deuterium Block" occurs.

Metabolic_Pathway cluster_KIE Kinetic Isotope Effect Zone Propanol 1-Propanol-d7 (CD3CD2CD2OH) Transition Transition State [C-D Bond Cleavage] Propanol->Transition Slow Step (Primary KIE) CYP2E1 Enzyme: CYP2E1 (Oxidative Dealkylation) CYP2E1->Transition Aldehyde Propionaldehyde-d6 (CD3CD2CDO) Transition->Aldehyde Rate Limiting Acid Propionic Acid-d5 (CD3CD2COOH) Aldehyde->Acid ALDH Oxidation

Figure 2: Metabolic fate of 1-Propanol-d7. The primary Kinetic Isotope Effect occurs at the C1 oxidation step mediated by CYP2E1.

Experimental Protocol: Isotopic Purity Verification

Trusting the label on a reagent bottle is insufficient for GLP (Good Laboratory Practice) studies. The following protocol validates the isotopic purity of 1-Propanol-d7 using


-NMR.
Rationale

Since the carbon chain is fully deuterated (


), a perfect sample should show no signals  in the alkyl region (0.9 - 3.6 ppm) of a proton NMR. Any signal here indicates incomplete deuteration (residual protio-forms).
Step-by-Step Methodology
  • Sample Preparation:

    • Aliquot 10 µL of 1-Propanol-d7 into a clean NMR tube.

    • Dissolve in 600 µL of DMSO-d6 (preferred over

      
       to prevent hydroxyl proton exchange overlap, though the OH peak will still be visible).
      
    • Add 1 µL of an internal standard (e.g., TMS or Maleic Acid) for quantitative integration.

  • Acquisition Parameters:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Sequence: Standard zg30 or equivalent.

    • Scans: 64 (to improve signal-to-noise for trace impurities).

    • Relaxation Delay (D1): ≥ 10 seconds (critical for accurate integration of residual protons).

  • Data Analysis:

    • Expectation:

      • 
         ~4.3 ppm: Singlet/Broad signal (Hydroxyl -OH). Note: This proton is NOT deuterated in standard d7 synthesis unless specified.
        
      • 
         0.9 - 3.5 ppm: Baseline silence. 
        
    • Calculation: If peaks appear at ~0.9 ppm (

      
      ) or ~3.4 ppm (
      
      
      
      ), integrate them relative to the internal standard.
      
      

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 12213347, Isopropanol-d7 (Analogous Reference). Retrieved from [Link]

  • Lieber, C. S. (1997). Cytochrome P-4502E1: its physiological and pathological role. Physiological Reviews. Retrieved from [Link]

Sources

Technical Guide: Storage and Stability of Deuterated Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Deuterated alcohols (e.g., Methanol-


, Ethanol-

) are critical reagents in structural biology, metabolic studies, and NMR spectroscopy. While the carbon-deuterium (

) bond exhibits superior stability due to the Primary Kinetic Isotope Effect (KIE), the hydroxyl moiety (

) presents a significant vulnerability. This guide addresses the "Isotopic Stability Paradox": the molecule is kinetically stable against oxidation yet thermodynamically unstable regarding proton exchange with atmospheric moisture. This document outlines the mechanistic causes of degradation and provides a validated, self-consistent protocol for storage and handling to maintain isotopic enrichment >99.8%.

Part 1: The Isotopic Stability Paradox

To effectively store deuterated alcohols, one must understand the fundamental difference between their chemical stability and their isotopic stability .

The Kinetic Isotope Effect (Chemical Stability)

The substitution of hydrogen with deuterium increases the bond dissociation energy. The zero-point energy of a


 bond is lower than that of a 

bond, requiring more activation energy to cleave.[1] Consequently, deuterated alcohols are generally more resistant to oxidative degradation (e.g., conversion to aldehydes or carboxylic acids) than their protonated counterparts.
The Hygroscopic Threat (Isotopic Instability)

The primary failure mode for deuterated alcohols is not chemical decomposition, but isotopic dilution . The hydroxyl deuteron (


) is labile. Upon exposure to atmospheric humidity, a rapid equilibrium is established. This is an entropy-driven process that destroys the solvent's utility for NMR by introducing a massive hydroxyl proton signal.

Mechanism of Failure:



This exchange is catalyzed by trace acids or bases, often leaching from borosilicate glass surfaces.

HD_Exchange Deuterated_Alcohol Deuterated Alcohol (R-OD) Transition Proton Exchange Transition State Deuterated_Alcohol->Transition Diffusion Moisture Atmospheric Moisture (H2O) Moisture->Transition Hygroscopic Absorption Protonated_Alcohol Protonated Alcohol (R-OH) Transition->Protonated_Alcohol Isotopic Dilution HDO Semi-heavy Water (HDO) Transition->HDO NMR Contaminant

Figure 1: The mechanism of isotopic dilution via atmospheric moisture exchange. Note that this reaction is reversible, meaning once water is introduced, the purity is permanently compromised.

Part 2: Critical Degradation Vectors

The following table summarizes the stability risks associated with common deuterated alcohols.

VectorMechanismRisk LevelMitigation Strategy
Moisture (

)
Proton exchange at -OD site.Critical Store in desiccators; use septum caps; handle under

.
Oxygen (

)
Oxidation to deuterated aldehydes/acids.ModerateInert gas purging (Argon/Nitrogen).[2][3]
Light (

)
Photochemical radical formation.Low/ModerateAmber glass vials; foil wrapping.
Glass Acidity Surface silanols catalyze exchange.ModerateUse silylated glassware or high-quality borosilicate.
Temperature Volatilization and pressure buildup.ModerateRefrigeration (

); avoid freezing if ampoule integrity is weak.

Part 3: Storage Protocols

The storage strategy depends entirely on the container type and usage frequency.

Long-Term Storage (Unopened)

For stocks intended to be stored for >6 months:

  • Container: Flame-sealed glass ampoules are the gold standard. They provide a hermetic seal that screw caps cannot match.

  • Environment: Refrigerate at

    
    . While freezing can further slow degradation, it risks cracking the ampoule due to thermal expansion/contraction cycles.
    
  • Light: Store in the dark or in amber secondary containment.

Active Use (Opened)

Once an ampoule is cracked, the clock starts.

  • Transfer: Immediately transfer the remaining content to a borosilicate vial with a PTFE-lined silicone septum .

  • Desiccants: Add activated 3Å or 4Å molecular sieves to the vial.

    • Note: Sieves must be baked at

      
       under vacuum before use to ensure they are dry. Undried sieves introduce more water than they remove.
      
  • Headspace: Purge the headspace with dry Nitrogen or Argon after every use.

Storage_Decision Start Deuterated Alcohol Stock Container Container Type? Start->Container Ampoule Flame-Sealed Ampoule Container->Ampoule SeptumVial Septum Vial / Bottle Container->SeptumVial Action_Amp Store at 4°C Dark Location Shelf Life: 1-2 Years Ampoule->Action_Amp Check_Sieves Contains Molecular Sieves? SeptumVial->Check_Sieves Add_Sieves Add Activated 3Å Sieves Purge with N2/Ar Check_Sieves->Add_Sieves No Store_Septum Store in Desiccator Use within 1-3 Months Check_Sieves->Store_Septum Yes Add_Sieves->Store_Septum

Figure 2: Decision tree for storage workflows ensuring maximum isotopic longevity.

Part 4: Experimental Workflow (The Inert Transfer Method)

To maintain "Trustworthiness" in your data, you must assume the laboratory atmosphere is a contaminant. The following protocol creates a self-validating system where the solvent never contacts ambient air.

Materials
  • Deuterated Solvent (in septum vial)

  • Gas-tight syringe (glass preferred) with long needle

  • Nitrogen (

    
    ) or Argon balloon attached to a needle
    
  • NMR Tube with cap[2][4]

Protocol Steps
  • Equilibration: Allow the refrigerated solvent to reach room temperature in a desiccator. Opening a cold vial causes immediate condensation of atmospheric moisture into the solvent.

  • Pressure Equalization: Insert the

    
     balloon needle into the septum of the solvent vial. This creates positive pressure.
    
  • Aspiration: Insert the syringe needle. With the vial upright, draw

    
     into the syringe, then expel it. Repeat 3x to flush the syringe.
    
  • Withdrawal: Invert the vial (balloon still attached). Draw the required volume of liquid.[2] The balloon ensures no vacuum is created, preventing outside air from leaking in.

  • Dispensing: Withdraw the syringe. Immediately inject into the NMR tube.

  • Sealing: Cap the NMR tube instantly. For long-term NMR experiments (e.g., 2D NMR running overnight), wrap the cap with Parafilm.

Part 5: Quality Control & Validation

Before committing precious samples to a deuterated solvent, validate its purity.[2][3][5][6]

The Water Test (NMR)

Run a blank spectrum of the solvent.

  • Methanol-

    
    :  Look for a singlet at ~4.87 ppm (OH) and ~3.31 ppm (CHD2).
    
  • Criteria: If the OH peak integral > 1% of the residual solvent peak, the solvent is "wet" and should be dried with sieves or discarded.

Chemical Purity

Check for oxidation products. In Methanol-


, look for Formic Acid-

or Formaldehyde-

. These will appear as small peaks downfield (8-10 ppm range).

References

  • Wilmad-LabGlass. (n.d.). NMR Deuterated Solvents - Handling and Storage. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

Sources

The Deuterium Advantage: A Technical Guide to Propyl-d7 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Senior Researchers, DMPK Scientists, and Analytical Chemists Subject: 1,1,2,2,3,3,3-Heptadeuteriopropan-1-ol (1-Propanol-d7)

Executive Summary & Nomenclature

In the precision-driven landscape of drug development and metabolic profiling, 1-Propanol-d7 serves as a critical isotopologue of n-propanol. Unlike standard solvents, its utility lies in its mass shift (+7 Da) and its kinetic stability against enzymatic oxidation.

This guide moves beyond basic definitions to explore the application of Propyl-d7 as a robust Internal Standard (IS) in quantitative mass spectrometry and a mechanistic probe in metabolic stability studies.

Nomenclature and Synonyms

Accurate procurement and citation require precise nomenclature. The "d7" designation specifically refers to the deuteration of the carbon chain (


), leaving the hydroxyl proton exchangeable.
Nomenclature StandardName / IdentifierNotes
IUPAC Name 1,1,2,2,3,3,3-Heptadeuteriopropan-1-olPreferred for regulatory documentation.
Common Name 1-Propanol-d7Widely used in vendor catalogs.
Alternative Name Propyl-d7 alcoholCommon in legacy literature.
Chemical Formula

Explicitly shows the hydroxyl H is non-deuterated.
CAS Number 102910-31-6 Specific to the d7 isotopologue.[][2]
SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OMachine-readable string for cheminformatics.

Physicochemical Properties: The Isotope Effect

The substitution of protium (


) with deuterium (

) introduces subtle but critical changes in physical properties. The most significant for analytical workflows is the density shift , which must be accounted for when preparing gravimetric standards.
PropertyStandard 1-Propanol (

)
1-Propanol-d7 (

)
Technical Implication
Molecular Weight 60.10 g/mol 67.14 g/mol +7 Da shift allows for clean separation in MS.
Density (25°C) 0.803 g/mL0.896 g/mL CRITICAL: Volumetric pipetting requires recalibration; gravimetric prep is preferred.
Boiling Point 97°C~97°CNegligible difference; compatible with standard GC headspace methods.
Dipole Moment 1.68 D~1.66 DSlight reduction in polarity may affect retention time in reverse-phase LC (deuterium isotope effect on lipophilicity).

Applications in Drug Development & Metabolism[4]

A. Quantitative Mass Spectrometry (LC-MS/GC-MS)

1-Propanol-d7 is the "Gold Standard" Internal Standard (IS) for quantifying propanol or propyl-functionalized metabolites.

  • Mechanism: It co-elutes (or elutes very closely) with the analyte, experiencing the exact same ionization suppression/enhancement effects from the matrix.

  • Advantage: The +7 Da mass difference prevents "cross-talk" (isotopic overlap) between the analyte's M+ isotope and the IS signal, a common issue with d3 or d4 analogs.

B. Metabolic Stability & Kinetic Isotope Effect (KIE)

In DMPK (Drug Metabolism and Pharmacokinetics) studies, Propyl-d7 is used to probe the mechanism of Alcohol Dehydrogenase (ADH).

  • Primary KIE: The rate-limiting step in propanol metabolism is the abstraction of the alpha-proton (at C1) by ADH.

  • The Blockade: The C-D bond is stronger than the C-H bond. Replacing the C1 hydrogens with deuterium significantly slows this oxidation (

    
    ). If a drug candidate contains a propyl side chain susceptible to rapid clearance, deuterating that chain (using Propyl-d7 precursors) can extend the drug's half-life.
    
Visualization: Metabolic Pathway & Deuterium Blockade

The following diagram illustrates how deuteration at the alpha-carbon impedes the conversion to Propionaldehyde.

MetabolicPathway cluster_legend Mechanism of Action Propanol 1-Propanol-d7 (C3D7OH) EnzymeComplex ADH Enzyme Complex Propanol->EnzymeComplex Binding TransitionState Transition State (C-D Bond Cleavage) EnzymeComplex->TransitionState Slow Step (KIE) Aldehyde Propionaldehyde-d6 (C2D5CDO) TransitionState->Aldehyde Oxidation Acid Propionic Acid-d5 (C2D5COOH) Aldehyde->Acid ALDH (Rapid) Text1 Deuterium at C1 increases activation energy required for C-H(D) abstraction.

Caption: The Primary Kinetic Isotope Effect (KIE) at the Alcohol Dehydrogenase (ADH) step. The C-D bond strength retards the rate-limiting oxidation to propionaldehyde.

Experimental Protocol: Self-Validating IS Preparation

Objective: Prepare a stock solution of 1-Propanol-d7 for LC-MS quantitation that validates its own isotopic purity and lack of signal interference.

Reagents:

  • 1-Propanol-d7 (CAS 102910-31-6, >98% D).

  • LC-MS Grade Methanol.

  • Blank Plasma/Matrix (free of propanol).

Workflow: The "Cross-Signal Interference Check" (CSIC)
  • Gravimetric Preparation (Primary Stock):

    • Place a 10 mL volumetric flask on an analytical balance. Tare.

    • Add ~10 mg of 1-Propanol-d7. Record exact weight (e.g., 10.05 mg).

    • Why: Density differences make volumetric pipetting of deuterated solvents inaccurate.

    • Dilute to volume with Methanol.

  • Working Standard Generation:

    • Dilute Primary Stock to 1 µg/mL (Solution A).

  • The CSIC Validation Step (Crucial for Integrity): Before running samples, you must prove the d7-IS does not contribute signal to the native analyte channel (M+0).

    • Inject: Blank Matrix + Spiked IS (Solution A).

    • Monitor: m/z 61 (Native Propanol fragment) and m/z 68 (d7-Propanol fragment).

    • Criteria: Signal at m/z 61 must be < 0.5% of the LLOQ (Lower Limit of Quantitation) response.

    • Failure Mode: If signal exists at m/z 61, the d7 standard is either impure (contains d0) or fragmentation is stripping deuterium.

Visualization: LC-MS Quantitation Workflow

MS_Workflow Sample Biological Sample (Unknown Conc.) Extract Protein Precipitation & Extraction Sample->Extract IS_Spike Spike 1-Propanol-d7 (Fixed Conc.) IS_Spike->Extract Normalization LCMS LC-MS/MS Analysis Extract->LCMS Data Data Processing LCMS->Data Result Calculate Ratio: Area(Analyte) / Area(IS) Data->Result Validation CSIC Check: Is IS contributing to Analyte Signal? Data->Validation

Caption: Standardized LC-MS workflow incorporating the Internal Standard (IS) spike to normalize extraction efficiency and matrix effects.

Synthesis & Sourcing Insight

While most labs purchase this reagent, understanding its origin aids in troubleshooting impurities.

Synthesis Route: 1-Propanol-d7 is typically synthesized via the reduction of Propionic Acid-d5 (or its ester methyl propionate-d5) using Lithium Aluminum Deuteride (


).
  • Impurity Source: Incomplete reduction can leave traces of deuterated propanal.

  • Isotopic Dilution: If

    
     is used instead of 
    
    
    
    , the C1 position will contain Hydrogen, resulting in a d5 product instead of d7. Always verify the Certificate of Analysis (CoA) for "Isotopic Enrichment > 98%".

Safety & Handling

  • Flammability: High (Flash point ~15°C). Store in a flammables cabinet.

  • Hygroscopicity: Deuterated alcohols are hygroscopic. Absorption of atmospheric

    
     will not degrade the C-D bonds but will dilute the concentration and introduce -OH protons if performing NMR.
    
  • Storage: Store in a desiccator or under nitrogen atmosphere to maintain isotopic purity of the hydroxyl group (if relevant for NMR).

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 1031, 1-Propanol. Retrieved January 29, 2026, from [Link]

Sources

Methodological & Application

Propyl-d7 alcohol as a deuterated solvent for NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Propyl-d7 Alcohol (


 / 

) in High-Resolution NMR
Content Type: Application Note & Technical Protocol Audience: Senior Analytical Chemists, Structural Biologists, and Formulation Scientists.

Executive Summary & Strategic Rationale

In the specialized landscape of NMR solvatometry, Propyl-d7 alcohol (1-Propanol-d7,


) and its fully deuterated analog Propyl-d8  (

) occupy a critical niche between the high polarity of Methanol-d4 and the non-polarity of Chloroform-d.

While standard solvents like DMSO-d6 or


 dominate routine screening, they often fail when analyzing amphiphilic compounds —molecules with distinct lipophilic tails and hydrophilic heads (e.g., lipids, surfactants, membrane-bound peptides, and certain macrocyclic drugs). Propyl-d7 alcohol offers a unique solvation environment that mimics biological interfaces better than bulk water or aprotic solvents, while its extremely low melting point allows for deep variable-temperature (VT) studies.

Key Distinction:

  • Propyl-d7 (

    
    ):  The alkyl chain is silent, but the hydroxyl proton remains. This is a powerful tool for exchange spectroscopy  and probing hydrogen-bonding networks without the interference of solvent alkyl signals.
    
  • Propyl-d8 (

    
    ):  The standard "blank" solvent for structural elucidation, removing all solvent proton signals (except residual peaks).
    

Technical Specifications & Solvent Properties[1][2][3][4][5]

The utility of Propyl-d7 lies in its physical properties, particularly its liquid range and viscosity.

Table 1: Physicochemical Properties of Propyl-d7 Alcohol
PropertyValueContext for NMR
Chemical Formula

(d7)
d7 retains OH signal; d8 (

) does not.
Boiling Point 97°CSuitable for high-temp kinetics (up to ~85°C safely).
Melting Point -126°C Critical Advantage: Enables VT-NMR down to -100°C, far superior to DMSO (mp 18°C) or

(mp 0°C).
Dielectric Constant ~20.1 (at 25°C)Moderately polar; dissolves both salts and lipids.
Viscosity ~2.0 cP (at 20°C)Higher than MeOH (0.6 cP); requires careful shimming and longer relaxation delays (

).
Residual Signals (

)
Alkyls: SilentOH: Broad singlet (varies)d7: OH signal at ~4.0–5.0 ppm (conc. dependent).d8: Residual CHD peaks at 0.9, 1.5, 3.5 ppm.

Application Note: Solvation of Amphiphilic & Lipophilic Analytes

The Challenge

Many drug candidates and biological lipids aggregate in Methanol-d4 or precipitate in Chloroform-d. DMSO-d6 is excellent for solubility but is difficult to remove (high BP) and freezes at room temperature, preventing low-temp dynamic studies.

The Propyl-d7 Solution

Propyl-d7 alcohol provides an amphiphilic pocket . The propyl chain interacts with lipophilic domains, while the hydroxyl group stabilizes polar moieties.

Case Study: Macrocyclic Peptide Analysis

When analyzing cyclic peptides with hydrophobic side chains:

  • In

    
    :  Aggregation leads to broad lines.
    
  • In

    
    :  Polar backbone H-bonds are disrupted or the sample is insoluble.
    
  • In Propyl-d7: The solvent mimics the membrane interface. The d7 isotopologue (

    
    ) is particularly useful here: the solvent OH is present to participate in exchange, but the solvent alkyls (which would normally obscure the peptide's side-chain region 0.8–3.5 ppm) are deuterated and silent.
    

Mechanistic Insight: By using


, you create a "spectral window" in the aliphatic region (0–4 ppm) while maintaining a native protonated hydroxyl environment. This allows clear observation of analyte side-chains without solvent overlap, which is impossible in non-deuterated propanol.

Protocol: Sample Preparation & Handling

Objective: To prepare high-resolution NMR samples in Propyl-d7/d8 while mitigating viscosity and hygroscopicity issues.

Materials
  • Propyl-d7 (

    
    ) or Propyl-d8 (
    
    
    
    ) [>99 atom % D].
  • NMR Tubes: 5mm high-precision (Wilmad 528-PP or equivalent).

  • Reference Standard: TMS (Tetramethylsilane) or DSS (if water-rich).

Step-by-Step Workflow
  • Solvent Selection & Drying:

    • Propyl alcohol is hygroscopic . If using d8 to avoid OH signals, the uptake of atmospheric

      
       will rapidly generate a water/OH peak.
      
    • Action: Store solvent over 3Å molecular sieves in a desiccator.

    • Verification: A "dry" d8 sample should show minimal OH signal. If a broad peak appears at ~4.5 ppm, the solvent is wet.

  • Sample Dissolution:

    • Weigh 1–10 mg of analyte.

    • Add 600 µL of Propyl-d7/d8.

    • Viscosity Note: Vortex thoroughly. Due to higher viscosity (2.0 cP), bubbles may form and persist. Centrifuge the tube for 1 minute at 1000g to collapse bubbles.

  • Referencing (Critical):

    • Internal: Add 0.05% TMS. Calibrate TMS to 0.00 ppm.

    • Secondary (if TMS is volatile/undesirable): Use the residual terminal methyl group of the propyl chain.

      • In Propyl-d8 , the residual

        
         multiplet (quintet) appears at ~0.92 ppm .
        
      • Warning: This shift is temperature-dependent.[1] TMS is preferred for VT work.

  • Acquisition Parameters:

    • Relaxation Delay (

      
      ):  Because propanol is viscous, molecular tumbling is slower (
      
      
      
      relaxation is shorter than in chloroform, but viscosity can broaden lines). However, for small molecules, ensure
      
      
      . A default of 2–3 seconds is usually sufficient, but 5 seconds is safer for quantitative work.
    • Shimming: The viscosity requires careful gradient shimming. Ensure the "lock" level is stable before shimming.

Protocol: Variable Temperature (VT) Studies

Objective: To access conformational dynamics at sub-zero temperatures.

  • Temperature Calibration:

    • Do not rely on the probe thermocouple alone. Use a methanol standard (for < 0°C) or ethylene glycol (for > 0°C) to map the exact temperature inside the tube.

  • Cooling Phase:

    • Propyl-d7 remains liquid down to -126°C .

    • Cool in steps of 10K. Allow 10 minutes equilibration at each step.

    • Note: Viscosity increases dramatically at -80°C. Re-shim at every temperature point. Line broadening at very low T is often due to viscosity, not just exchange dynamics.

  • Data Interpretation:

    • Watch for the "coalescence" of analyte peaks.[2][3]

    • In Propyl-d7 (

      
      ) , the solvent OH peak will sharpen and shift significantly as temperature drops (typically shifting downfield/higher ppm due to increased H-bonding). Ensure it does not overlap with critical analyte signals.
      

Visualization: Solvent Selection Logic

The following diagram illustrates the decision process for selecting Propyl-d7 over other common solvents.

SolventSelection Start Analyte Characterization Solubility Is it soluble in CDCl3 or MeOD? Start->Solubility Yes Use Standard Solvent Solubility->Yes Yes No Check Polarity/Structure Solubility->No No Amphiphilic Amphiphilic / Lipid-like? No->Amphiphilic TempReq Low Temp Study Required? Amphiphilic->TempReq Yes DMSO Select DMSO-d6 (Freezes at 18°C) Amphiphilic->DMSO No (High Polarity Only) PropylD7 SELECT PROPYL-D7/D8 (Wide Liquid Range, Amphiphilic) TempReq->PropylD7 Yes (<-20°C) TempReq->DMSO No CleanWindow Need Clean Aliphatic Region but Native OH Environment? PropylD7->CleanWindow UseD7 Use Propyl-d7 (C3D7OH) CleanWindow->UseD7 Yes (Exchange Studies) UseD8 Use Propyl-d8 (C3D7OD) CleanWindow->UseD8 No (Standard Structure)

Caption: Decision tree for selecting Propyl-d7/d8 based on solubility, temperature requirements, and spectral interference needs.

References

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics. [Link]

  • Babij, N. R., et al. (2016).[4][1] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4][5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. [Link]

Sources

Application of propyl-d7 alcohol in environmental sample analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantitation of Oxygenated Volatile Organic Compounds (OVOCs) in Environmental Matrices using 1-Propanol-d7

Executive Summary

The accurate quantification of hydrophilic volatile organic compounds (VOCs), such as alcohols and ketones, in complex environmental matrices (wastewater, sludge, soil) is historically challenged by variable extraction efficiencies and matrix-induced signal suppression. This Application Note details the protocol for using 1-Propanol-d7 (Propyl-d7 alcohol) as a stable isotope internal standard. By leveraging Isotope Dilution Mass Spectrometry (IDMS), this method corrects for phase-partitioning variances in Headspace GC-MS, ensuring data integrity compliant with EPA Method 8015/8260 standards and GLP requirements.

Technical Principle: Why Propyl-d7?

The Challenge: Matrix Effects in Headspace Analysis

In static headspace analysis, the concentration of an analyte in the gas phase (


) is governed by the partition coefficient (

), which is heavily influenced by the sample matrix (ionic strength, organic content, viscosity). External calibration fails to account for these matrix-specific shifts in

.
The Solution: Isotope Dilution Mass Spectrometry (IDMS)

1-Propanol-d7 (


) serves as an ideal internal standard because it possesses near-identical physicochemical properties (boiling point, solubility, vapor pressure) to the target analyte (1-propanol) and similar behavior to other short-chain oxygenates.
  • Co-Elution: It co-elutes (or elutes within seconds) of the target, experiencing the exact same matrix suppression/enhancement in the MS source.

  • Mass Discrimination: The deuterium labeling provides a mass shift of +7 Da (M+7), allowing the Mass Spectrometer to distinguish the standard from the native analyte (

    
    ) without interference.
    

Critical Chemical Insight: Commercial standards are often labeled as


. While fully deuterated 

exists, the deuterium on the hydroxyl group (-OD) rapidly exchanges with hydrogen in aqueous environmental samples (

). Therefore, the analytically relevant species in water analysis is always 1-Propanol-d7 (

)
, not d8.

Material Specifications

ComponentSpecificationNotes
Analyte 1-Propanol-d7 (

)
Isotopic Purity

98% atom D
CAS Number 102910-31-6(Specifically for the hepta-deutero form)
Molecular Weight 67.14 g/mol Native Propanol is 60.10 g/mol
Target Ions (SIM) m/z 66, 33Native Propanol uses m/z 59, 31
Boiling Point 97 °CIdentical to native propanol

Experimental Protocol: Volatiles in Aqueous & Solid Matrices

Workflow Visualization

Workflow Sample Environmental Sample (Water/Soil) Spike Spike with 1-Propanol-d7 Sample->Spike 10 µL IS Mod Matrix Modification (Sat. NaCl + Acid) Spike->Mod Salting Out Equil Headspace Equilibration (80°C, 20 min) Mod->Equil Seal Vial GC GC Separation (DB-624 Column) Equil->GC Injection MS MS Detection (SIM Mode) GC->MS m/z 59 vs 66

Figure 1: Analytical workflow for the quantification of volatiles using IDMS.

Preparation of Standards
  • Stock Solution A (Internal Standard): Dissolve 1-Propanol-d7 in Methanol (P&T grade) to a concentration of 1,000 mg/L. Store at -20°C.

  • Working IS Solution: Dilute Stock A in organic-free reagent water to 50 mg/L. Prepare fresh weekly.

  • Calibration Standards: Prepare a 5-point curve of native 1-Propanol (10, 50, 100, 500, 1000 µg/L) in reagent water. Spike each calibration vial with the same fixed volume of Working IS Solution.

Sample Preparation

A. Aqueous Samples (Wastewater/Groundwater):

  • Transfer 10.0 mL of sample into a 20 mL headspace vial.

  • Add 3.0 g of NaCl (baked at 400°C) to induce the "salting-out" effect, driving polar organics into the headspace.

  • Add 10 µL of Working IS Solution (Propyl-d7).

  • Immediately cap with a PTFE-lined silicone septum and crimp.

B. Solid Samples (Soil/Sediment):

  • Weigh 5.0 g of soil into a 20 mL vial.

  • Add 10.0 mL of matrix modifying solution (saturated NaCl in water, acidified to pH < 2 with

    
     to prevent biological degradation).
    
  • Add 10 µL of Working IS Solution (Propyl-d7).

  • Crimp immediately.

Instrumental Parameters (GC-MS)
  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-624 or ZB-624 (30m x 0.25mm x 1.4µm). Thick film is required for alcohol retention.

  • Inlet: Split ratio 10:1, 200°C.

  • Headspace Autosampler:

    • Incubation: 80°C for 20 minutes with high agitation.

    • Syringe Temp: 90°C.

  • MS Acquisition: SIM/Scan mode.

    • Scan: 35-300 amu (for unknown identification).

    • SIM Group:

      • Native Propanol:59.0 (Quant), 31.0 (Qual).

      • Propyl-d7:66.0 (Quant), 33.0 (Qual).

Data Analysis & Validation

Mechanism of Quantification

Quantification is performed using the Relative Response Factor (RRF) . This method is self-validating because any loss of analyte during injection or equilibration is mirrored by the loss of the d7-isotope.

RRF Calculation:



Where:

  • 
     = Area of native 1-propanol peak (m/z 59).
    
  • 
     = Area of 1-propanol-d7 peak (m/z 66).
    
  • 
     = Concentration of native standard.
    
  • 
     = Concentration of internal standard.
    

Final Concentration (


) in Sample: 


Logical Pathway of Interference Removal

Mechanism cluster_0 Matrix Effects cluster_1 Isotope Dilution Correction Matrix High Ionic Strength / Organic Matter Effect Suppresses Vapor Pressure (Lower Headspace Conc.) Matrix->Effect Ratio Ratio (Native/d7) Remains Constant Effect->Ratio Native Native Propanol (Unknown Conc.) Native->Effect Affected Equally D7 Propyl-d7 (Known Conc.) D7->Effect Affected Equally

Figure 2: Mechanism of error correction. Since the matrix affects the d7-isotope and the native analyte identically, the ratio used for quantification remains accurate despite signal suppression.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low d7 Response Leak in headspace vial or septum bleed.Check crimp tightness. Ensure autosampler needle is not clogged.
m/z 66 Peak Splitting Column overload or water interference.Increase split ratio. Ensure oven starts at 35°C to focus the water peak away from alcohols.
High Background m/z 59 Carryover or contaminated blank.Run blank injections.[1] Bake column at 240°C for 10 mins.
D7/Native Retention Shift Deuterium isotope effect.d7-isotopologues elute slightly earlier (0.02-0.05 min) than native compounds on non-polar phases. Adjust integration windows.

References

  • U.S. Environmental Protection Agency. (2003).[2] Method 8015C: Nonhalogenated Organics Using GC/FID.[1][2] SW-846 Update IVA. [Link][1][3]

  • National Institute of Standards and Technology (NIST). (2023).[4] 1-Propanol Mass Spectrum (Electron Ionization).[5] NIST Chemistry WebBook, SRD 69. [Link]

  • Vogl, J., & Pritzkow, W. (2010). Isotope Dilution Mass Spectrometry – A Primary Method of Measurement.[4] Journal of Analytical Atomic Spectrometry.[4] [Link]

Sources

Advanced Pharmaceutical Analysis: Application of Propyl-d7 Alcohol (1-Propanol-d7)

[1]

Executive Summary

In the high-stakes environment of pharmaceutical quality control (QC) and drug metabolism pharmacokinetics (DMPK), precision is non-negotiable. Propyl-d7 alcohol (1-Propanol-1,1,2,2,3,3,3-d7) represents a critical tool for overcoming matrix effects that plague traditional gas chromatography (GC) and nuclear magnetic resonance (NMR) analyses.[1]

This guide details the application of Propyl-d7 as a stable isotope-labeled internal standard (SIL-IS). Unlike chemical analogues (e.g., 2-butanol or methyl ethyl ketone), Propyl-d7 shares nearly identical physicochemical properties—such as boiling point, density, and partition coefficient—with the target analyte (1-propanol) while remaining spectrally distinct.[1] This allows for the correction of variability in headspace extraction efficiency and ionization suppression, ensuring compliance with strict regulatory frameworks like USP <467> and ICH Q3C .

Technical Profile & Mechanism of Action

Chemical Identity
  • Compound: 1-Propanol-d7[1][2][3][4][5]

  • CAS Number: 102910-31-6[1][2][3][4]

  • Chemical Structure:

    
    [1]
    
  • Molecular Weight: ~67.14 g/mol (vs. 60.10 g/mol for non-deuterated)

  • Boiling Point: ~97°C (matches 1-propanol)[1]

Why Propyl-d7? The "Carrier Effect"

In Headspace GC-MS (HS-GC-MS), the primary source of error is the partition coefficient (


)
1

A structural analogue (like t-butanol) may have a different

1

ratioIsotope Dilution Mass Spectrometry (IDMS)

Application 1: Residual Solvent Analysis (HS-GC-MS)

This protocol is designed for the quantification of Class 3 residual solvent (1-Propanol) in complex pharmaceutical matrices (e.g., oral suspensions, polymer-based excipients) where standard FID methods fail due to co-elution or matrix interference.[1]

Reagents & Equipment
  • Target Analyte: 1-Propanol (Class 3 Solvent, PDE = 50 mg/day).

  • Internal Standard: Propyl-d7 Alcohol (Isotopic Purity ≥ 98 atom % D).[1]

  • Diluent: Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMAc), free of interfering volatiles.

  • Instrumentation: GC system with Headspace Sampler and Single Quadrupole Mass Spectrometer (e.g., Agilent 8890/5977 or Shimadzu GCMS-QP2020).

Experimental Protocol
Step 1: Preparation of Internal Standard Stock (IS-Stock) [1]
  • Weigh approximately 50 mg of Propyl-d7 alcohol into a 50 mL volumetric flask.

  • Dilute to volume with the selected Diluent (DMSO).

  • Concentration: ~1000 ppm (µg/mL).

Step 2: Preparation of Standard Solutions

Prepare a calibration curve for 1-propanol (unlabeled) spanning the expected range (e.g., 100 ppm to 5000 ppm).

  • Crucial Step: Spike every calibration standard and every sample vial with a fixed volume (e.g., 50 µL) of the IS-Stock .

  • This ensures the final concentration of Propyl-d7 is constant across all injections.

Step 3: Sample Preparation
  • Weigh 100 mg of the pharmaceutical sample into a 20 mL headspace vial.

  • Add 5.0 mL of Diluent.

  • Add 50 µL of IS-Stock .

  • Seal immediately with a PTFE/Silicone crimp cap.

Step 4: GC-MS Parameters
ParameterSettingRationale
Column DB-624 or VF-624ms (30m x 0.32mm x 1.8µm)Standard phase for volatiles (USP <467>).[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 40°C (5 min) → 10°C/min → 240°CRetains volatiles; bakes out heavy matrix.
HS Oven 80°C (Equilibration: 20 min)Sufficient for Phase 3 solvents without degrading API.
MS Mode SIM (Selected Ion Monitoring) Maximizes sensitivity and selectivity.
Ions (Analyte) Target: 31 ; Qualifiers: 59, 42Base peak for primary alcohol (

).
Ions (IS) Target: 33 ; Qualifiers: 67, 46Base peak shift (

).

Note on Fragmentation: The base peak of 1-propanol is m/z 31 (


). For Propyl-d7 (

), the alpha-cleavage yields

(Mass: 12 + 2(2) + 16 + 1 = 33).[1] Verify your specific lot; if using Propanol-d8 (

), the ion is m/z 34.[1]
Data Analysis & Calculation

Calculate the Relative Response Factor (RRF) using the calibration standards:

Quantify the unknown sample:

Visualization: Method Validation Workflow

The following diagram illustrates the decision logic for selecting Propyl-d7 and the validation workflow for the HS-GC-MS method.

GCMS_WorkflowStartStart: Residual Solvent AnalysisMatrixCheckIs Matrix Complex?(Syrup, Polymer, Suspension)Start->MatrixCheckStdMethodUse Standard USP <467>(GC-FID, External Std)MatrixCheck->StdMethodNo (Simple)AdvancedMethodSelect IDMS Approach(GC-MS)MatrixCheck->AdvancedMethodYesIS_SelectionSelect Internal StandardAdvancedMethod->IS_SelectionChoiceAChemical Analogue(e.g., 2-Butanone)IS_Selection->ChoiceALow Cost/Low PrecisionChoiceBStable Isotope(Propyl-d7 Alcohol)IS_Selection->ChoiceBHigh Precision (Recommended)ResultRobust Quantitation(Corrected for Matrix Effects)ChoiceA->ResultRisk of Matrix ErrorValidationValidation Criteria:1. Retention Time Match2. Mass Resolution (m/z 31 vs 33)3. Co-elution (Carrier Effect)ChoiceB->ValidationExecutionExecute HS-GC-MS(SIM Mode)Validation->ExecutionExecution->Result

Caption: Decision tree for implementing Propyl-d7 in complex pharmaceutical analysis workflows.

Application 2: Metabolic Tracing & Mechanistic Studies[1]

Beyond QC, Propyl-d7 is utilized in DMPK (Drug Metabolism and Pharmacokinetics) to study alcohol dehydrogenase (ADH) and Cytochrome P450 2E1 (CYP2E1) activity.

Kinetic Isotope Effect (KIE)

When Propyl-d7 is used as a substrate, the C-D bond cleavage is energetically more difficult than C-H cleavage.

  • Primary KIE: If the rate-determining step involves breaking the C-H bond at the alpha-carbon, the reaction rate for Propyl-d7 will be significantly slower (

    
    ).[1]
    
  • Utility: This helps researchers determine if the oxidation of propanol to propionaldehyde is the bottleneck in a metabolic pathway.

Metabolite Differentiation

In studies involving endogenous alcohol production (e.g., gut fermentation syndrome), administering Propyl-d7 allows scientists to distinguish between:

  • Exogenous Source: Metabolites containing the deuterium label (e.g., Propionic acid-d5).

  • Endogenous Source: Unlabeled metabolites.

References

  • International Conference on Harmonisation (ICH). (2011). Impurities: Guideline for Residual Solvents Q3C(R5). [Link]

  • Wrona, M., et al. (2013). "Determination of ethanol content in medicated syrups by static headspace gas chromatography." Acta Poloniae Pharmaceutica. [Link][1]

  • Agilent Technologies. (2020). Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/FID/5977B MSD System. Application Note. [Link]

Application Note: Advanced Forensic Volatiles Screening Using Propyl-d7 Alcohol (1-Propanol-d7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

In forensic toxicology, the determination of ethanol and volatile organic compounds (VOCs) is the most frequent analysis performed. The "Gold Standard" method—Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)—relics on n-Propanol as the internal standard (IS).

The Critical Flaw: In postmortem cases, particularly those involving putrefaction or submerged bodies, microbial activity can endogenously produce n-propanol. In a standard FID workflow, this endogenous n-propanol co-elutes with the added internal standard, artificially inflating the IS peak area. Because ethanol concentration is calculated as a ratio (


), this interference leads to a false negative  or significantly under-reported Blood Alcohol Concentration (BAC).

The Solution: This protocol details the application of 1-Propanol-d7 (Propyl-d7 alcohol) . By utilizing a fully deuterated analog in conjunction with Mass Spectrometry (HS-GC-MS), laboratories can mathematically distinguish between the internal standard and any putrefactive n-propanol, ensuring absolute quantitation accuracy in complex matrices.

Chemical Identity & Properties

PropertySpecification
Compound Name 1-Propanol-d7 (Heptadeutero-1-propanol)
CAS Number 102910-31-6
Chemical Formula

Molecular Weight 67.14 g/mol
Boiling Point ~97°C (Similar to non-deuterated)
Key Application Isotope Dilution Mass Spectrometry (IDMS) for Volatiles

Analytical Mechanism: Why "d7"?

The use of Propyl-d7 relies on Isotope Dilution principles. While deuterated compounds have similar physicochemical properties to their hydrogenated counterparts, they exhibit distinct Mass-to-Charge (


) ratios.
  • Chromatographic Behavior: On standard blood alcohol columns (e.g., DB-ALC1, Rtx-BAC1), Propyl-d7 elutes slightly earlier than n-Propanol due to the inverse isotope effect, but often co-elutes or partially overlaps.

  • Mass Spectral Resolution:

    • n-Propanol (Interference): Primary Ion

      
       31, Secondary 
      
      
      
      60.[1]
    • 1-Propanol-d7 (Internal Standard): Primary Ion

      
       34 (
      
      
      
      ), Secondary
      
      
      67.
  • Result: By monitoring

    
     34, the detector "ignores" the putrefactive n-propanol (
    
    
    
    31), allowing the IS area to remain stable regardless of sample spoilage.
Decision Logic: When to Use Propyl-d7

DecisionTree Start Incoming Case Sample CheckType Sample Condition Check Start->CheckType Fresh Antemortem / Fresh (Clinical/Traffic) CheckType->Fresh Clean Matrix Rot Postmortem / Putrefied (Decomposed/Drowning) CheckType->Rot Complex Matrix MethodA Standard HS-GC-FID (IS: n-Propanol) Fresh->MethodA Cost Effective MethodB Advanced HS-GC-MS (IS: Propyl-d7) Rot->MethodB Required for Accuracy Risk Risk: Endogenous n-Propanol leads to False Low BAC MethodA->Risk If used on Rot

Figure 1: Decision matrix for selecting the appropriate Internal Standard based on sample integrity.

Detailed Protocol: HS-GC-MS with Propyl-d7

Reagents and Standards
  • Internal Standard Solution (0.01% w/v): Dilute

    
     of 1-Propanol-d7 (CAS 102910-31-6) into 
    
    
    
    of LC-MS grade water containing 1M Sodium Chloride (salting-out agent).
  • Calibrators: NIST-traceable Ethanol standards (10, 50, 80, 200, 400 mg/dL).

  • Matrix Modifier: Sodium Fluoride (solid) or saturated solution.

Sample Preparation
  • Aliquot: Transfer

    
     of biological specimen (whole blood, vitreous humor, or tissue homogenate) into a 20 mL headspace vial.
    
  • Internal Standard Addition: Add

    
     of the Propyl-d7 Internal Standard Solution .
    
  • Seal: Cap immediately with a magnetic crimp cap (PTFE/Silicone septa).

  • Vortex: Mix for 10 seconds to ensure homogeneity.

Instrumentation Parameters (Agilent 7890/5977 or similar)

Headspace Autosampler:

  • Incubation Temp: 65°C

  • Incubation Time: 10 minutes

  • Syringe Temp: 75°C

  • Injection Volume: 1 mL (Split ratio 20:1)

Gas Chromatograph:

  • Column: DB-ALC1 or DB-624 (30m

    
     0.32mm 
    
    
    
    1.8
    
    
    ).
  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program: Isothermal 40°C for 5 min (or ramp if separating higher volatiles).

Mass Spectrometer (SIM Mode):

  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Acquisition: Selected Ion Monitoring (SIM).[1]

AnalyteRetention Time (min)*Quant Ion (

)
Qualifier Ion (

)
Ethanol 1.853145, 46
Acetone 2.404358
Isopropanol 2.604543, 59
1-Propanol-d7 (IS) 3.1034 67
n-Propanol (Interference)3.123160

*Retention times are approximate and column-dependent.

Experimental Workflow Diagram

Workflow Sample Bio-Sample (100 µL) Vial Sealed HS Vial Sample->Vial IS Add IS: Propyl-d7 + NaCl IS->Vial HS Headspace Extraction (65°C Equilibrium) Vial->HS Incubate GC GC Separation (DB-ALC1 Column) HS->GC Inject Gas MS MS Detection (SIM Mode) GC->MS Elute Data Data Analysis Target: m/z 34 (IS) Target: m/z 31 (EtOH) MS->Data Quantify

Figure 2: Analytical workflow for HS-GC-MS analysis of volatiles using Propyl-d7.

Validation & Performance Characteristics

To validate this method per SWGTOX/ANSI standards, the following parameters must be established:

Interference Study (The "Stress Test")

This is the most critical validation step for Propyl-d7.

  • Preparation: Prepare a blank blood sample.

  • Spike: Add non-deuterated n-Propanol at a high concentration (e.g., 50 mg/dL) to simulate severe putrefaction.

  • Analyze: Run the sample using the Propyl-d7 method.

  • Acceptance Criteria: The signal at

    
     34 (Propyl-d7) must not be affected by the presence of the 
    
    
    
    31/60 peaks from the n-Propanol spike. The calculated concentration of Propyl-d7 should remain within ±5% of the expected value.
Linearity and Sensitivity
  • Linear Range: 10 – 500 mg/dL for Ethanol.

  • LOD/LOQ: Typically 1-5 mg/dL.

  • Precision (CV): < 5% at 80 mg/dL.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low IS Response (

34)
Leak in HS vial or syringeCheck crimp tightness; replace septa.
Co-elution of IS and Analyte Column degradation or Temp too highLower oven temp to 35°C; Trim column.
"Crosstalk" in MS Ion overlapEnsure resolution between

31 (EtOH) and 34 (IS) is sufficient; adjust MS resolution window.
Carryover Syringe contaminationIncrease syringe flush time and temperature.

References

  • Moriya, F., & Hashimoto, Y. (2004). Postmortem production of ethanol and n-propanol in the brain of drowned persons. The American Journal of Forensic Medicine and Pathology. Link

  • Boumba, V. A., et al. (2008). The significance of n-propanol in the interpretation of postmortem blood alcohol concentrations. Forensic Science International. Link

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Propanol-d7. NIST Chemistry WebBook. Link

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Propyl-d7 Alcohol Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Lead Application Scientist: Dr. A. Vance Subject: Internal Standard (IS) Optimization for Volatile Organic Compound (VOC) Analysis Methodology: Headspace GC-MS / GC-FID Last Updated: January 2026

Introduction: The Logic of Deuterated Standards

You are likely using 1-Propanol-d7 (Propyl-d7 alcohol) because you require a higher degree of precision than a standard external calibration can offer, or because your matrix (blood, urine, pharmaceutical slurry) is complex.

Unlike non-deuterated n-propanol (used in GC-FID where separation is spatial), Propyl-d7 is primarily selected for GC-MS workflows to utilize Isotope Dilution Mass Spectrometry (IDMS) . It co-elutes (or nearly co-elutes) with the target analyte (often ethanol or residual solvents) but is spectrally distinct.

The Core Objective: Your goal is not just "adding a standard." It is to create a self-validating ratiometric system . The IS must mimic the analyte's partition coefficient (


) in the headspace and its ionization efficiency in the source, correcting for:
  • Matrix Effects: Variations in salt content or viscosity affecting headspace equilibrium.

  • Injection Variability: Leaks or volume errors in the gas-tight syringe/loop.

  • Ion Suppression/Enhancement: Competition for charge in the MS source.

Module 1: Determining the Optimal Concentration

The "Midpoint Match" Protocol

A common error is adding too much IS, leading to detector saturation or "cross-talk" (isotopic interference). The ideal IS concentration should yield a response (Area counts) roughly equivalent to the analyte response at the geometric midpoint of your calibration curve.

Step-by-Step Optimization Workflow
  • Define Calibration Range: e.g., Ethanol from 10 mg/dL to 400 mg/dL.

  • Identify Midpoint: ~100–150 mg/dL.

  • Target Response: The IS peak area should match the analyte peak area at this midpoint.

    • Why? If IS is too low (e.g., matches the LOQ), precision suffers at high concentrations. If IS is too high (matches the ULOQ), it may suppress the analyte signal at low levels.

Calculation Example

If your target analyte (e.g., Ethanol) provides


 counts at 100 mg/dL:
  • Target IS Signal:

    
     counts.
    
  • Action: Inject varying concentrations of Propyl-d7 (e.g., 50, 100, 200 mg/dL) in a clean solvent.

  • Select: The concentration that yields the closest area count to the target.

Visualization: Optimization Logic

IS_Optimization Start Start: Define Calibration Range Calc_Mid Calculate Geometric Midpoint (e.g., 100 mg/dL) Start->Calc_Mid Run_Analyte Run Analyte at Midpoint Record Peak Area (A_mid) Calc_Mid->Run_Analyte Prep_IS Prepare IS Candidates (0.5x, 1x, 2x of Midpoint) Run_Analyte->Prep_IS Run_IS Run IS Candidates (n=3) Prep_IS->Run_IS Compare Compare IS Area to A_mid Run_IS->Compare Decision Is Ratio 1:1 (+/- 20%)? Compare->Decision Adjust_Conc Adjust IS Concentration Decision->Adjust_Conc No Check_Crosstalk CRITICAL: Check Isotopic Cross-talk Decision->Check_Crosstalk Yes Adjust_Conc->Prep_IS Finalize Finalize Working Concentration Check_Crosstalk->Finalize Pass

Figure 1: Decision logic for selecting the initial internal standard concentration. Note the critical "Cross-talk" check before finalization.

Module 2: Troubleshooting & FAQs

Q1: My Propyl-d7 IS area counts are drifting over time. Why?

Diagnosis: This is rarely a chemical stability issue (propanol is stable). It is usually a physical delivery issue .

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Gradual Decrease Evaporation in stock vialPropyl-d7 is volatile. Store working solution in zero-headspace vials or replace caps immediately after use.
Sudden Drop Syringe Leak (Headspace)Check the gas-tight syringe plunger tip. If using a loop system, check the transfer line connection.
High Variability (%RSD > 5%) Matrix Mismatch (Salting Out)If your samples have high salt (urine/plasma) and your calibrators are water-based, the partitioning (

) changes. Match the salt content of your calibrators to the samples.
Area Increase CarryoverCheck the transfer line temperature. It should be 20°C hotter than the oven to prevent condensation.
Q2: What is "Cross-Talk" and how do I test for it?

Context: In GC-MS, "Cross-talk" occurs when the IS contributes signal to the Analyte's quantitation ion (or vice versa). This destroys linearity at the low end.

The "Blank" Test Protocol:

  • IS Blank: Inject a sample containing only Propyl-d7 (at working concentration).

    • Check: Monitor the Analyte's quantitation ion.

    • Acceptance: Signal should be < 20% of the analyte's LOQ (Limit of Quantitation).

  • Analyte Blank: Inject a sample containing only the Analyte (at ULOQ level).

    • Check: Monitor the Propyl-d7 quantitation ion.

    • Acceptance: Signal should be < 5% of the IS working response.

Root Cause: If you fail the IS Blank test, your Propyl-d7 may have isotopic impurities (e.g., d6 or d5 analogs) that share mass with the analyte. Solution: Purchase higher isotopic purity (>99.5% atom D) or adjust the MS dwell times/SIM windows.

Q3: Can I just use n-Propanol instead of Propyl-d7?
  • For GC-FID: Yes. Separation is based on retention time.

  • For GC-MS: No. n-Propanol does not co-elute perfectly with ethanol/volatiles in a way that corrects for ionization suppression. It also requires chromatographic resolution, which lengthens run times. Propyl-d7 allows for co-elution , permitting faster "high-throughput" runs.

Module 3: Critical Experimental Parameters

Preparation of Working Solution

Deuterated solvents are expensive and volatile. Minimizing error here is crucial.

  • Temperature Control: Equilibrate the Propyl-d7 ampoule to room temperature before opening to prevent condensation water absorption (hygroscopic nature).

  • Gravimetric Dilution: Do not use volumetric pipettes for the stock. Weigh the aliquot.

    • Density of 1-Propanol-d7: ~0.88 g/mL (verify on CoA).

  • Solvent: Use LC-MS grade water or the same matrix solvent as your samples.

  • Storage: Aliquot into single-use amber crimp-top vials. Store at 4°C. Do not re-open vials multiple times.

Headspace Parameters (Generic Starting Point)

These parameters ensure the IS partitions into the gas phase efficiently.

ParameterSettingRationale
Incubation Temp 60°C - 80°CHigh enough to volatilize, low enough to prevent vial pressure leaks.
Incubation Time 10 - 15 minEnsure equilibrium is reached (

).
Syringe Temp Incubation + 5°CPrevents condensation of the alcohol in the needle.
Agitation High (500 rpm)Speeds up the equilibration of the IS between liquid and gas.
Visualization: Troubleshooting Variability

IS_Troubleshooting Problem Issue: Variable IS Area Check_Pattern Check Injection Pattern Problem->Check_Pattern Drift Gradual Drift? Check_Pattern->Drift Random Random Spikes? Drift->Random No Sol_Drift Evaporation in Vial (Check Caps) Drift->Sol_Drift Yes Sol_Leak System Leak (Check Septa/Syringe) Random->Sol_Leak Yes (Low Area) Sol_Matrix Matrix Effect (Check Salt Content) Random->Sol_Matrix Yes (High Var)

Figure 2: Rapid diagnostic tree for identifying the root cause of internal standard area instability.

References

  • FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Retrieved from [Link]

  • Restek Corporation. (2020). Optimizing Headspace Parameters for Residual Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). 1-Propanol-d7 Compound Summary. PubChem. Retrieved from [Link]

Technical Support Center: Propyl-d7 Alcohol in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Interferences & Anomalies Product Focus: Propyl-d7 Alcohol (Heptadeuterated n-Propanol / Isopropanol-d7) Audience: Analytical Chemists, Toxicologists, and MS Facility Managers

Core Technical Overview

Propyl-d7 alcohol (typically


) is a critical stable isotope-labeled internal standard (SIL-IS) widely used in the quantification of volatiles (like ethanol in forensic toxicology) and short-chain fatty acids. Its utility relies on the assumption that it behaves identically to the analyte (n-propanol or isopropanol) while remaining spectrally distinct.

However, "identical behavior" is a theoretical approximation. In high-precision MS workflows, three primary interference vectors undermine this assumption: Isotopic Instability (Exchange) , Chromatographic Isotope Effects , and Isobaric Cross-Talk .

This guide addresses these vectors directly.

Troubleshooting Guide (FAQ Format)

Category A: Mass Shifts & Spectral Anomalies

Q: Why do I see a -1 Da mass shift in my Propyl-d7 parent ion?

Diagnosis: This is the hallmark of Hydrogen-Deuterium (H/D) Exchange . If you are using a fully perdeuterated standard (Propanol-d8,


) but analyzing in a protic solvent (water, methanol) or using an LC mobile phase with water, the hydroxyl deuterium (

) will rapidly exchange with the solvent protons to form

.
  • Mechanism:

    
    
    
  • Impact: Your expected precursor ion drops by 1.006 Da. If your MRM transitions or SIM windows are set for the fully deuterated species, you will lose sensitivity or miss the peak entirely.

  • Solution:

    • Protocol: If using LC-MS in aqueous conditions, assume the exchanged form (

      
      ) is your active species. Adjust your precursor mass settings accordingly.
      
    • Storage: Store stock solutions in aprotic solvents (e.g., acetonitrile, DMSO) to maintain the

      
       state if strictly necessary, but expect exchange upon injection.
      

Q: My fragmentation pattern in GC-MS (EI) looks "scrambled." Why?

Diagnosis: Deuterium scrambling during ionization. In Electron Ionization (EI), hydrogen/deuterium atoms can migrate along the carbon chain before fragmentation occurs. For Propyl-d7, the loss of


 vs. 

is not statistically random due to the Kinetic Isotope Effect (KIE) . C-D bonds are stronger than C-H bonds, making

loss less favorable.
  • Observation: You may expect a fragment at

    
     62 (loss of methyl-d3), but intensities may vary compared to the native standard due to these energetic differences.
    
  • Action: Do not rely on theoretical fragmentation predictions. You must experimentally determine the fragmentation pattern of your specific lot of Propyl-d7 on your specific instrument.

Category B: Chromatographic Issues

Q: My Internal Standard (Propyl-d7) elutes earlier than my analyte. Is this a system error?

Diagnosis: No, this is the Chromatographic Deuterium Isotope Effect . In Reverse-Phase Liquid Chromatography (RPLC), deuterated compounds are slightly less lipophilic (more polar) than their hydrogenated counterparts. This is because C-D bonds have a shorter bond length and smaller molar volume than C-H bonds, reducing their interaction with the C18 stationary phase.

  • Typical Shift: 0.05 – 0.2 minutes (depending on gradient and column length).

  • Risk: If your integration windows are set too tight based on the native analyte's retention time (RT), the software may "chop" the front of the IS peak.

  • Solution: Widen the expected RT window for the Internal Standard in your processing method.

Q: In Headspace GC (HS-GC), I see peak tailing interfering with my Propyl-d7. What causes this?

Diagnosis: Matrix Overload (Ethanol/Methanol). Propyl-d7 is often used to quantify ethanol in blood. High concentrations of ethanol (e.g., >0.3% BAC) can cause significant tailing that bleeds into the propanol retention window, especially on polar columns (e.g., Wax/PEG phases).

  • Action: Check the resolution (

    
    ) between Ethanol and Propyl-d7. If 
    
    
    
    , consider:
    • Reducing the split ratio (to sharpen peaks).

    • Switching to a column with different selectivity (e.g., changing from PEG to a specialized BAC-1/BAC-2 phase).

Category C: Signal Purity & Cross-Talk

Q: I see a signal for Propyl-d7 in my blank samples. Is it carryover?

Diagnosis: It could be carryover, but check for Isobaric Interferences . Common laboratory solvents (e.g., 2-butanone, ethyl acetate) or biological matrix components can share mass fragments with Propyl-d7.

  • Validation Protocol:

    • Inject a Solvent Blank (pure mobile phase). If peaks persist, it is system contamination.

    • Inject a Matrix Blank (blood/urine without IS). If a peak appears at the IS retention time, it is a matrix interference.

Q: Why does my Propyl-d7 signal suppress when analyte concentration is high?

Diagnosis: Ion Suppression / Charge Competition. Even though it is an isotope, Propyl-d7 competes for the same ionization charge (protons in ESI, electrons in EI) as the native analyte. In scenarios of extreme analyte concentration (e.g., acute alcohol poisoning samples), the native analyte can "hog" the charge, suppressing the IS signal.

  • Solution: Ensure the concentration of Propyl-d7 is high enough to buffer against these variations (typically 0.1% v/v in HS-GC workflows).

Experimental Validation Protocols

Protocol 1: H/D Exchange Verification (LC-MS)

Use this to determine if your "d8" standard has degraded to "d7".

  • Prepare Solution A: Propyl-d7 standard diluted in Acetonitrile (Aprotic).

  • Prepare Solution B: Propyl-d7 standard diluted in Water/Methanol 50:50 (Protic).

  • Method: Infuse both solutions directly into the MS source (bypass column to save time).

  • Acquisition: Acquire MS1 scan (range

    
     50–80).
    
  • Analysis:

    • If Solution A shows

      
       68 (d8) and Solution B shows 
      
      
      
      67 (d7), exchange is occurring.
    • Decision: Update acquisition method to target

      
       67 for all aqueous samples.
      
Protocol 2: Cross-Talk (Contribution) Test

Use this to verify the isotopic purity of your standard.

  • Prepare High Calibrator: Native Propanol at the highest concentration of your curve (e.g., 500 mg/dL). Do not add Internal Standard.

  • Prepare IS Only: Propyl-d7 at working concentration. Do not add Native Propanol.

  • Run Sequence:

    • Injection 1: Mobile Phase Blank.

    • Injection 2: High Calibrator (Native).

    • Injection 3: IS Only.

  • Calculation:

    • Native-to-IS Cross-talk: Check Injection 2 for any peak in the Propyl-d7 channel. (Target: < 0.1% of typical IS area).

    • IS-to-Native Cross-talk: Check Injection 3 for any peak in the Native Propanol channel. (Target: < 20% of the LLOQ area).

Quantitative Data Summary: Expected Shifts

ParameterNative n-PropanolPropyl-d7 (

)
Propanol-d8 (

)
Note
Formula



Exact Mass 60.057567.101568.1077
Parent Ion (EI)

60

67

68
Often weak in alcohols
Base Peak (EI)

31 (

)

36 (

)

38 (

)
Primary fragmentation
H/D Exchange NoneStableUnstable (-1 Da in

)
Critical for LC-MS
RT (RPLC) Reference (0.00)-0.1 to -0.2 min-0.1 to -0.2 minElutes earlier

Troubleshooting Logic Map

Troubleshooting Start Issue Detected with Propyl-d7 CheckType Identify Issue Type Start->CheckType MassShift Mass/Spectral Shift CheckType->MassShift RTIssue Retention Time Shift CheckType->RTIssue SignalIssue Unexpected Signal/Noise CheckType->SignalIssue ProticSolvent Is solvent Protic? (Water/MeOH) MassShift->ProticSolvent RPLC Is mode Reverse Phase? RTIssue->RPLC BlankCheck Check Blanks SignalIssue->BlankCheck Exchange H/D Exchange Detected (-OD becomes -OH) ProticSolvent->Exchange Yes WrongIso Check d7 vs d8 Labeling ProticSolvent->WrongIso No IsoEffect Isotope Effect Normal (Widen Windows) RPLC->IsoEffect Yes (Early Elution) CoElution Check Matrix Load (Ethanol Tailing) RPLC->CoElution No (GC Tailing) Carryover System Contamination BlankCheck->Carryover Peak in Solvent Blank CrossTalk Isotopic Impurity (Check Certificate) BlankCheck->CrossTalk Peak in Matrix Blank

Caption: Decision tree for isolating interference sources in Propyl-d7 workflows.

References

  • Wang, S., et al. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry: Fundamentals and Applications. Spectroscopy Online. Link

  • Zhang, Y., et al. (2011). Deuterium Isotope Effects in Liquid Chromatography-Mass Spectrometry. Analytical Chemistry.[1][2][3][4][5][6][7][8] (General principle of CDE in RPLC).

  • MacCoss Lab Software. (2021). Retention Time shifts using deuterated internal standards in Skyline.Link

  • NIST Chemistry WebBook. 2-Propanol Mass Spectrum (Electron Ionization). (Standard reference for native fragmentation). Link

Sources

Technical Support Center: Troubleshooting Propyl-d7 Alcohol in GC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Troubleshooting of Propyl-d7 Alcohol Peak Shape Case ID: GC-ISTD-PROP-D7 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Propyl-d7 alcohol (1-Propanol-d7 or 2-Propanol-d7) is frequently employed as an Internal Standard (ISTD) in residual solvent analysis (e.g., USP <467>) and metabolic profiling. Due to its hydroxyl (-OH) group, it serves as a "canary in the coal mine" for system activity. If your Propyl-d7 peak is tailing, splitting, or fronting, your system is likely compromising the data integrity of other polar analytes.

This guide moves beyond basic maintenance, focusing on the physicochemical interactions causing these distortions and providing self-validating protocols to resolve them.

Part 1: Diagnostic Logic (The Decision Tree)

Before disassembling your instrument, use this logic flow to identify the root cause based on the specific peak distortion.

TroubleshootingLogic Start Symptom: Poor Propyl-d7 Peak Shape Tailing Tailing (Asymmetry > 1.2) Start->Tailing Fronting Fronting (Shark Fin) Start->Fronting Split Split / Doublet Peak Start->Split ActiveSites Cause: Activity (Silanols) Tailing->ActiveSites Slope on back DeadVol Cause: Dead Volume / Bad Cut Tailing->DeadVol Broadening Overload Cause: Column Overload Fronting->Overload High Conc. Expansion Cause: Solvent Expansion > Liner Vol Fronting->Expansion Flash Vaporization InjSpeed Cause: Injection Speed / Physics Split->InjSpeed Action1 Fix: Change to Ultra-Inert Liner Trim Column Inlet ActiveSites->Action1 DeadVol->Action1 Action2 Fix: Increase Split Ratio Check Expansion Calc Overload->Action2 Expansion->Action2 Action3 Fix: Add Wool to Liner Optimize Plunger Speed InjSpeed->Action3

Figure 1: Diagnostic decision tree for Propyl-d7 peak shape issues.

Part 2: Troubleshooting Guides

Issue 1: The Tailing Peak (Adsorption & Activity)

The Symptom: The peak rises sharply but falls slowly, creating a "tail." The Science: Propyl-d7 is a polar molecule. The deuterium labeling does not shield the hydroxyl group. Tailing occurs when the -OH group hydrogen bonds with active silanol (Si-OH) sites in the inlet liner or the head of the column. This is a reversible adsorption process that delays a fraction of the analyte.

Protocol A: The "Activity Check" & Liner Replacement

Objective: Eliminate active sites in the vaporization zone.

  • Liner Selection: Switch to an Ultra-Inert (UI) or Deactivated liner. Standard glass liners have free silanols that bind alcohols.

  • Wool Placement: Use a liner with deactivated glass wool.

    • Why? Wool increases surface area for rapid vaporization (preventing discrimination) and wipes the syringe needle. However, non-deactivated wool is a primary source of tailing .

  • Self-Validation Step: Inject a "system suitability" mix containing a non-polar compound (e.g., Dodecane) and your Propyl-d7.

    • Result: If Dodecane is symmetrical but Propyl-d7 tails, the issue is chemical activity (Liner/Column). If both tail, the issue is physical flow path (Dead volume/Bad installation).[1]

Liner TypeApplicationRecommendation for Propyl-d7
Split, Straight (No Wool) High Conc.Avoid. Poor vaporization of polar solvents leads to discrimination.
Split, Precision (With Wool) Standard LiquidHighly Recommended. Wool aids vaporization; must be "Ultra Inert."
Splitless, Single Taper Trace AnalysisRecommended. Taper directs flow to column; minimizes contact with gold seal.
Drilled Uniliner Direct InjectionConditional. Good for 0.53mm columns, but risk of flashback is high.
Protocol B: Column Maintenance (The "Chip & Trim")

Objective: Remove non-volatile matrix deposits that act as adsorption sites.

  • Cool the oven and inlet.

  • Remove the column nut.

  • The Cut: Using a ceramic wafer, scribe the column lightly. Do not saw. Snap the column.

  • Inspection: Use a 10x magnifier. The cut must be 90° and flat. A jagged edge creates turbulence (physical tailing).

  • Installation: Install the column to the specific depth required by your GC manufacturer (e.g., Agilent: 4-6 mm above ferrule). Incorrect height is a leading cause of peak distortion.

Issue 2: The Fronting Peak (Overload & Expansion)

The Symptom: The peak rises slowly (shark fin shape) and drops sharply. The Science: This is a capacity issue.

  • Column Overload: You have injected more mass than the stationary phase can dissolve. The excess analyte floods the column surface, moving faster than the dissolved portion.

  • Backflash: The liquid solvent expands into a gas volume larger than the physical volume of the liner.[2] The excess gas escapes out the split vent or septum purge, causing erratic peak shapes and "fronting" behavior due to condensation effects.

Protocol C: Vapor Volume Verification

Objective: Ensure the injected liquid does not exceed liner capacity.

Propyl alcohol (and water/methanol mixes) has a high expansion coefficient.

  • Formula:

    
    
    

Action: Use a Solvent Expansion Calculator (see References).

  • Example: 1 µL of Water/Propanol expands to >1000 µL of gas at 250°C/15psi.

  • Failure Mode: If your liner volume is 900 µL, you have backflash .

Fixes:

  • Reduce Injection Volume: Drop from 1.0 µL to 0.5 µL.

  • Increase Head Pressure: Higher pressure compresses the gas cloud.

  • Use a High-Capacity Liner: Switch to a 4mm ID liner if using a smaller one.

Issue 3: The Split Peak (Doublet)

The Symptom: The Propyl-d7 peak appears as two distinct peaks or has a "shoulder." The Science: This is usually a physical injection issue.

  • Leidenfrost Effect: If the inlet is too hot and the injection too slow, the solvent boils in the needle. You inject a liquid plug, then a vapor plug, creating two "start times."

  • Polarity Mismatch: If the solvent is very polar (water) and the column is non-polar (DB-1), the solvent may bead up (dewetting) on the phase, causing erratic focusing.

Protocol D: Injection Optimization
  • Plunger Speed: Set autosampler to "Fast" injection. You want the sample in the liner before vaporization is complete.

  • Pre- & Post-Injection Dwell: Set to 0 seconds. Do not let the needle bake in the inlet.

  • Solvent Focusing: Ensure the initial oven temperature is at least 10-20°C below the boiling point of the solvent to refocus the band at the head of the column.

Part 3: Advanced Visualization (Inlet Dynamics)

Understanding where the Propyl-d7 interacts is key to solving the problem.

InletDynamics cluster_liner Inlet Liner Zone (250°C) cluster_column Column Head Needle Syringe Needle Wool Glass Wool (Surface Area) Needle->Wool Liquid Injection Wall Liner Wall (Potential Activity) Wool->Wall Vapor Expansion Phase Stationary Phase (Solubility/Focusing) Wool->Phase Analyte Transfer Wall->Phase Delayed Transfer (Causes Tailing)

Figure 2: Dynamics of sample transfer. Red path indicates interaction with active sites causing tailing.

Part 4: FAQ & Reference Data

Q: Can I use a standard splitless liner for Propyl-d7? A: You can, but if it lacks wool, you risk poor reproducibility due to insufficient homogenization of the sample vapor. If it is not deactivated, you will see tailing.[2]

Q: My Propyl-d7 retention time is shifting. Why? A: Deuterated isotopes have slightly different physical properties, but shifts usually indicate a leak (check septum) or column phase aging (trim column). Note that D-labeled compounds may elute slightly earlier than non-labeled counterparts on non-polar columns due to the Inverse Isotope Effect.

Q: What is the best column for Propyl alcohol separation? A:

  • DB-624 / ZB-624: The industry standard for volatile solvents. Mid-polarity. Excellent inertness.

  • DB-WAX: High polarity. Good for separating alcohol from hydrocarbons, but less stable with water injections.

References
  • Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from

  • Restek Corporation. (2020).[3] GC Inlet Liner Selection Guide. Retrieved from

  • Restek Corporation. Solvent Expansion Calculator. Retrieved from [4]

  • U.S. Pharmacopeia (USP).General Chapter <467> Residual Solvents. (Access requires subscription/login).
  • Chromatography Online (LCGC). (2020). GC Diagnostic Skills: Peak Tailing. Retrieved from

Sources

Deuterated Solvent Integrity Hub: Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: To ensure spectral fidelity by eliminating the primary source of integration error and baseline distortion—adventitious water. This guide moves beyond basic "drying" to address the chemical physics of solvent-solute interactions and instrumental remediation.

Module 1: Diagnostics & Detection

"Is this peak water, an impurity, or my sample?"

Water contamination is not static; it interacts with your solvent matrix. Identifying it requires understanding these interactions.

Q: How do I definitively identify the water peak in my specific solvent?

A: Water manifests differently depending on the hydrogen-bonding capability of the deuterated solvent. In non-polar solvents (CDCl₃), it appears as a sharp singlet. In polar aprotic solvents (DMSO-d₆), it is often broad due to exchange.

Reference Table: Water Chemical Shifts (at 295 K) | Solvent | Residual Solvent Peak (


 ppm) | Water H₂O/HDO Peak (

ppm)
| Peak Character | | :--- | :--- | :--- | :--- | | Chloroform-d (CDCl₃) | 7.26 | 1.56 | Sharp Singlet (Concentration dependent) | | DMSO-d₆ | 2.50 | 3.33 | Broad (H-bonding variability) | | Methanol-d₄ (CD₃OD) | 3.31 (quint) / 4.87 (OH) | 4.87 | Merged with solvent OH | | Acetone-d₆ | 2.05 | 2.84 | Sharp | | Deuterium Oxide (D₂O) | 4.79 (HDO) | 4.79 | Highly Temperature Dependent | | Acetonitrile-d₃ | 1.94 | 2.13 | Sharp |

Technical Insight: The chemical shift of water in D₂O is extremely temperature-sensitive (approx.[1] -0.01 ppm/°C). If you are unsure if a peak at 4.8 ppm is water or your sample, run a quick experiment at 305 K or 310 K. The water peak will shift upfield (lower ppm), while your sample peaks will likely remain stable or shift minimally [1].

Module 2: Remediation (The Drying Protocol)

"My solvent is wet. How do I fix it without ruining the chemistry?"

The standard solution is Molecular Sieves, but using the wrong type can contaminate your sample or fail to dry the solvent.[2]

Q: Which Molecular Sieves should I use? (3A vs. 4A)

A: This is a size-exclusion game.[3] You must select a sieve with a pore size larger than water (2.6 Å) but smaller than your solvent molecule.

  • Type 3A (Pore size ~3 Å): REQUIRED for Methanol-d₄ and Acetonitrile-d₃ .

    • Reasoning: Methanol has a kinetic diameter of ~3.6 Å, but can penetrate 4A sieves, getting trapped and effectively changing your solvent concentration. Acetonitrile can also be adsorbed by 4A sieves.

  • Type 4A (Pore size ~4 Å): Recommended for DMSO-d₆, Chloroform-d, Dichloromethane-d₂, Benzene-d₆ .

    • Reasoning: These molecules are too large to enter the 4A pores, leaving the maximum surface area available for water adsorption [2].

Q: Can I just drop sieves into my NMR tube?

A: Not recommended for high-resolution work. Placing solid pellets in the active coil volume creates magnetic susceptibility discontinuities. This ruins the field homogeneity (shimming), leading to broad, asymmetric peaks.

  • Correct Protocol: Dry the solvent in a separate vial for 12–24 hours, then filter the solvent through a glass wool plug or a 0.2 µm PTFE syringe filter into the NMR tube.

Q: How do I activate Molecular Sieves?

A: Commercial sieves are often saturated with atmospheric water. You must regenerate them.[3] Protocol:

  • Heat sieves to 180–260°C (up to 300°C for complete activation).

  • Maintain under high vacuum (<0.1 mbar) for 8–12 hours .

  • Cool under dry nitrogen or argon.

  • Store in a desiccator or glove box [3].

Visual: The Sieve Selection & Drying Workflow

DryingWorkflow Start Wet Solvent Identified Decision Select Solvent Type Start->Decision Cat1 Methanol-d4 Acetonitrile-d3 Decision->Cat1 Cat2 DMSO-d6 Chloroform-d Benzene-d6 Decision->Cat2 Sieve3A Use 3A Sieves (Excludes Solvent) Cat1->Sieve3A Sieve4A Use 4A Sieves (Max Capacity) Cat2->Sieve4A Transfer Incubate 24h Filter to Tube Sieve3A->Transfer Sieve4A->Transfer Activation Activation: 250°C + Vacuum (8-12 Hours) Activation->Sieve3A Pre-req Activation->Sieve4A Pre-req

Caption: Decision logic for molecular sieve selection based on solvent kinetic diameter to prevent solvent adsorption.

Module 3: Advanced Acquisition Techniques

"I can't dry the sample (e.g., Protein in H₂O/D₂O). How do I suppress the signal?"

When physical removal is impossible, use pulse sequences to suppress the solvent peak.

Q: Should I use Presaturation or WATERGATE?

A: It depends on whether you need to see exchangeable protons (like Amide -NH or Hydroxyl -OH).

FeaturePresaturation (zgpr) WATERGATE / Excitation Sculpting
Mechanism Low-power CW pulse saturates water resonance during relaxation delay.[4]Gradient-based echo sequence dephases water magnetization.
Effect on Exchangeable Protons Destructive. Saturation transfers from water to -NH/-OH via chemical exchange, erasing these signals.Preservative. Faster sequence (ms scale) minimizes saturation transfer, keeping -NH signals visible.
Baseline Quality Excellent (flat).Good, but can have phase distortions near the water peak.
Use Case Small molecules, non-exchangeable protons.[5]Proteins, Peptides, Carbohydrates with labile protons.

Expert Tip: If using Presaturation, ensure your O1 (transmitter offset) is perfectly centered on the water peak. Even a 10 Hz offset can result in incomplete suppression [4].

Visual: Signal Suppression Pathways

Suppression Input Sample with High Water Content Choice Are Exchangeable Protons (NH, OH) Critical? Input->Choice No NO (Small Molecule / Stability) Choice->No Yes YES (Peptides / Proteins) Choice->Yes Presat Method: Presaturation (Saturates H2O + Exchangeables) No->Presat Watergate Method: WATERGATE / Excitation Sculpting (Gradient Selection) Yes->Watergate Result1 Result: Flat Baseline, Lost NH Signals Presat->Result1 Result2 Result: Visible NH Signals, Clean Spectrum Watergate->Result2

Caption: Selection workflow for solvent suppression pulse sequences based on analyte chemistry.

Module 4: Handling & Prevention

"How do I stop this from happening next time?"

Q: Why does my DMSO-d₆ get wet so fast?

A: DMSO is extremely hygroscopic. A 5 mL ampoule opened in a standard lab (50% humidity) can absorb enough water in 15 minutes to interfere with integration.

  • Protocol:

    • Buy single-use ampoules (0.75 mL) rather than 100 mL bottles.

    • If using bottles, store them in a desiccator or glove box.

    • Wrap caps with Parafilm, but note: Parafilm is permeable to water vapor over time. It is a dust cover, not a hermetic seal. Teflon tape on the threads is superior.

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.

  • University of Rochester. (n.d.). Reagents & Solvents: Molecular Sieves. Department of Chemistry.

  • Claridge, T. D. W. (2016).[6] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Addressing variability in GC-MS response for deuterated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: GC-MS Quantitative Analysis Topic: Troubleshooting Variability in Deuterated Internal Standard (IS) Response

Introduction: The "Ideal" vs. The "Reality"

As analytical scientists, we are taught that a stable isotope-labeled internal standard (SIL-IS) is the "gold standard" for quantitation. The theoretical premise is simple: the deuterated analog behaves chemically and physically identical to the analyte, correcting for extraction efficiency, injection variability, and matrix effects.

The Reality: Deuterium (


) is not Hydrogen (

).[1] The mass difference creates subtle but critical physicochemical divergences—specifically the Inverse Isotope Effect and H/D Scrambling . When your IS response varies wildly or your ratios drift, it is rarely "instrument error"; it is usually a failure to account for these quantum mechanical differences.

This guide deconstructs the three primary failure modes of deuterated analogs in GC-MS and provides a self-validating protocol to eliminate them.

Module 1: The Pre-Analytical Trap (H/D Exchange)

The Mechanism: Deuterium placed on labile functional groups (hydroxyl -OH, amine -NH, thiol -SH) is not permanent. In the presence of protic solvents (water, methanol) or active sites (silanols) in the GC inlet, these deuterium atoms will exchange with protons (


) from the environment. This results in the "disappearance" of your IS signal as it converts back to the unlabeled mass or a partially labeled intermediate.

The Fix: Derivatization is Non-Negotiable If your molecule has labile protons, you cannot rely on underivatized GC-MS for quantitative accuracy using deuterated standards. You must "lock" the label or the site.

Troubleshooting Workflow:

HD_Exchange_Logic Start IS Response Dropping/Variable CheckStruct Does Analyte have -OH, -NH, or -SH? Start->CheckStruct Yes Yes CheckStruct->Yes Labile Sites Present No No CheckStruct->No Stable Backbone Exchange H/D Exchange Occurring in Solvent or Liner Yes->Exchange Liner Check Inlet Liner Activity (Silanols catalyze exchange) No->Liner Deriv Derivatize (e.g., TMS, TBDMS) to remove labile H/D Exchange->Deriv Stable Suspect Ion Source Fragmentation Scrambling Liner->Stable

Figure 1: Decision tree for diagnosing signal loss due to Hydrogen/Deuterium exchange.

Module 2: The Chromatographic Shift (Inverse Isotope Effect)

The Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This results in lower van der Waals forces between the deuterated molecule and the stationary phase. Consequently, deuterated analogs typically elute earlier than their non-deuterated counterparts.

The Risk: If you use narrow integration windows (e.g., ±0.1 min) based on the analyte's retention time (RT), the IS peak may drift partially or completely out of the window. This looks like "variable response" but is actually an integration error.

Data Comparison: Retention Time Shifts

Compound ClassDeuterium CountTypical RT Shift (vs. Analyte)Impact Risk
Aliphatics d3 - d6-0.02 to -0.05 minLow
Aromatics d5 - d10-0.05 to -0.15 minMedium
Heavily Deuterated > d10-0.10 to -0.30 minHigh

Corrective Action:

  • Widen Windows: Set integration windows to at least ±0.5 min during method development to capture the shift.

  • Relative RT Locking: In your processing method, link the IS window to the IS peak specifically, do not "slave" it to the analyte's RT.

Module 3: Mass Spectral Cross-Talk (Interference)

The Mechanism: Variability often stems from "Cross-Contribution"—the signal of one compound appearing in the quantitation channel of the other.

  • Analyte -> IS (Natural Abundance): High concentrations of analyte contain naturally occurring isotopes (

    
    , 
    
    
    
    ) that increase the mass to match the IS.
  • IS -> Analyte (Isotopic Impurity): The deuterated standard is rarely 100% pure. It usually contains 0.5–2% of the unlabeled (

    
    ) compound.
    

The FDA M10 Limit: The interference in the IS channel should be <5% of the average IS response . The interference in the Analyte channel (from the IS) should be <20% of the LLOQ .

Master Protocol: Cross-Contribution Validation

Use this self-validating workflow to quantify the exact variability introduced by your labels.

Step 1: The "IS-Only" Injection (Determines IS Purity)

  • Prepare a sample containing only the Internal Standard at the working concentration (no analyte).

  • Inject and monitor the Analyte Quantitation Ion .

  • Calculation:

    
    
    
    • Pass Criteria: Must be < 20% of the LLOQ signal.[2]

Step 2: The "Analyte-Only" Injection (Determines Natural Isotope Contribution)

  • Prepare a sample containing only the Analyte at the ULOQ (Upper Limit of Quantitation).

  • Inject and monitor the IS Quantitation Ion .

  • Calculation:

    
    
    
    • Pass Criteria: Must be < 5%.[3]

Step 3: The "Zero-Scramble" Optimization If Step 2 fails, your fragmentation energy is likely too high, or the deuterium is on a position involved in a rearrangement (e.g., McLafferty).

  • Action: Lower the Electron Energy (if using variable eV source) or choose a different quantitation ion that retains the deuterium label.

FAQ: Troubleshooting Specific Scenarios

Q: My IS response decreases progressively over a sequence of 50 injections. Why? A: This is classic Active Site Accumulation . Matrix debris is building up in the liner, creating active silanol sites. These sites catalyze H/D exchange or degrade the deuterated compound (which can be less thermally stable than the protiated form).

  • Fix: Change the liner every 20–30 injections or switch to "Ultra-Inert" deactivated wool liners.

Q: I see "split peaks" for my deuterated standard but not my analyte. A: You are likely observing H/D Exchange on-column . If your column stationary phase has active sites (common in aged polar columns like WAX), the deuterium exchanges during the run, creating a mixture of


 and 

species that separate slightly.
  • Fix: Trim 1m from the front of the column or replace it.

Q: Can I use a


-methyl label for a carboxylic acid? 
A: Avoid if possible.  Methyl groups on esters are susceptible to hydrolysis and exchange. Aromatic ring deuteration (e.g., 

-phenyl) is significantly more stable against scrambling and exchange than aliphatic labels.

References

  • FDA. (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Food and Drug Administration.[2][5] [Link]

  • Alzweiri, M., et al. (2015). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Chromatographia. [Link][6]

  • Turowski, M., et al. (2003). Deuterium Isotope Effects on Retention Time in Reversed-Phase Liquid Chromatography. Analytical Chemistry. (Cited for mechanism of inverse isotope effect applicable to chromatography).[7] [Link]

  • National Institute of Standards and Technology (NIST). Electron Ionization Mass Spectrometry. (General reference for EI fragmentation mechanisms). [Link]

Sources

Technical Support Center: Isotopic Correction for Propyl-d7 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Product: Propyl-d7 Alcohol (


)
CAS:  959080-97-0 (Isomer dependent)
Application Focus:  Quantitative Mass Spectrometry (MS) & NMR Spectroscopy
Document ID:  TS-ISO-D7-001

Introduction: The Isotopic Purity Challenge

You are likely using Propyl-d7 alcohol as a stable isotope-labeled internal standard (SIL-IS) for quantification or as a metabolic tracer. While "d7" implies a nominal mass shift of +7 Da, commercial synthesis rarely yields 100% isotopic purity.

The Problem:

  • Mass Spectrometry: Your "d7" standard contains isotopologues (d6, d5, d0) that create isobaric interference (crosstalk) with your analyte or its metabolites.

  • NMR: Residual protons (

    
    ) in the alkyl chain or labile hydroxyl exchange (
    
    
    
    ) compromise integration accuracy.

This guide provides the mathematical and experimental protocols to correct for these impurities, ensuring data integrity.

Module 1: Mass Spectrometry Correction (Deconvolution)

Issue: Your Propyl-d7 internal standard (IS) signal contains a contribution from the analyte (due to natural isotopes) or contributes to the analyte signal (due to incomplete deuteration).

Core Concept: The Correction Matrix

You cannot treat the IS and Analyte as binary "on/off" signals. You must solve for the "True" intensity using a system of linear equations.

Step-by-Step Deconvolution Protocol

Step 1: Determine Isotopic Contribution Factors (ICF) Inject a pure sample of your Analyte (d0) and a pure sample of your IS (d7) separately. Measure the ion intensities at the primary mass transitions for both.

  • 
     : Ratio of Analyte signal appearing in the IS channel (Natural abundance crosstalk).
    
  • 
     : Ratio of IS signal appearing in the Analyte channel (Isotopic impurity crosstalk).
    

Step 2: Apply the Cramer’s Rule Correction Use the following derived formula to calculate the corrected intensities (


).




VariableDefinition

The raw intensity (area) measured by the mass spectrometer.

The mathematically corrected intensity used for quantification.

The "crosstalk" factor: Intensity of d7 standard at d0 mass / Intensity of d7 at d7 mass.

Step 3: Workflow Visualization

MS_Correction_Workflow RawData Raw MS Data (Overlapping Signals) MatrixSolve Apply Correction Matrix (Linear Algebra) RawData->MatrixSolve PureStds Run Pure Standards (d0 Only & d7 Only) CalcICF Calculate Crosstalk Ratios (R_A->IS & R_IS->A) PureStds->CalcICF CalcICF->MatrixSolve Input Factors FinalQuant Corrected Quantitation MatrixSolve->FinalQuant

Caption: Logical flow for mathematically deconvoluting isotopic overlap in Mass Spectrometry.

FAQ: MS Correction

Q: My Propyl-d7 has a "98 atom% D" specification. Do I still need to correct? A: Yes. "98 atom% D" refers to the average deuteration per position, not the molecular distribution. A d7 molecule could have a significant % of d6 isotopologues. If your assay is sensitive (low LOQ), the d6 impurity in the standard can register as a "metabolite" or interfere with background subtraction.

Q: When can I skip this correction? A: You may skip this only if the mass difference is large (>5 Da) AND the concentration of the IS is low enough that its isotopic tailing does not impact the analyte's Limit of Detection (LOD). For Propyl-d7 (Mass shift ~7 Da), overlap is minimal unless fragmentation produces smaller, overlapping ions.

Module 2: NMR Purity Assessment (qNMR)

Issue: You need to distinguish between chemical impurities (e.g., propanol vs. isopropanol) and isotopic impurities (e.g., propyl-d7 vs. propyl-d6).

Protocol: Internal Standard qNMR

Do not rely on peak integration alone, as residual solvent peaks often overlap with impurities. Use the Internal Standard (IS) Method .

Reagents:

  • Analyte: Propyl-d7 Alcohol.

  • Internal Standard: Maleic Acid or Dimethyl Sulfone (Traceable CRM grade).

  • Solvent: DMSO-d6 (Prevents hydroxyl exchange better than

    
     or 
    
    
    
    ).

Procedure:

  • Weighing: Accurately weigh ~10 mg of Propyl-d7 (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg.
  • Acquisition: Run a proton (

    
    ) NMR with a relaxation delay (
    
    
    
    )
    
    
    seconds (or
    
    
    ) to ensure full relaxation.
  • Calculation: Use the following equation to determine the mass fraction purity (

    
    ).
    


ParameterDescription

Integrated area of the Analyte (residual H) and Standard signals.[1]

Number of protons contributing to the integrated signal.

Molecular weight of the Analyte and Standard.

Purity of the Internal Standard (as a decimal).

Interpretation:

  • If

    
     (calculated via qNMR) < 
    
    
    
    , the difference is likely due to isotopic impurities (residual protons) rather than chemical impurities, assuming no other organic peaks are visible.
Decision Logic: Handling Labile Protons

The hydroxyl proton (-OH) in Propyl-d7 is exchangeable. If you observe a "loss" of deuteration at the hydroxyl position, it is likely environmental moisture exchange, not synthesis failure.

NMR_Troubleshooting Start Observe Unexpected Proton Signal? CheckPos Identify Peak Position Start->CheckPos Alkyl Alkyl Region (0.9 - 3.5 ppm) CheckPos->Alkyl Non-labile Hydroxyl Hydroxyl Region (Variable ppm) CheckPos->Hydroxyl Labile Conclusion1 Synthesis Impurity (d6/d5 species) Alkyl->Conclusion1 Test Add D2O shake Hydroxyl->Test Conclusion2 Moisture Exchange (H/D Exchange) Test->Conclusion2 Peak Disappears

Caption: Troubleshooting logic for identifying the source of proton signals in deuterated propanol.

Module 3: Storage & Handling Best Practices

Issue: Isotopic enrichment degrades if the compound is exposed to atmospheric moisture (H/D exchange).

Storage Protocol:

  • Container: Store in amber glass ampoules or crimp-top vials with PTFE-lined septa. Avoid plastic (permeable to moisture).

  • Headspace: Purge headspace with dry Argon or Nitrogen after every use.

  • Desiccants: If using a multi-use bottle, store the bottle inside a secondary jar containing activated molecular sieves (4Å).

Handling:

  • Syringe Technique: Use gas-tight syringes. Do not pour the solvent; withdraw through the septum to maintain the inert atmosphere.

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation of atmospheric water on the cold liquid surface.

References

  • Becker, C., et al. (2012). "Isotope dilution mass spectrometry: A review of the state of the art." Journal of Mass Spectrometry.

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Sigma-Aldrich Technical Bulletin. "Handling and Storage of Stable Isotopes."

For further technical assistance, please contact the Isotope Application Engineering Team.

Sources

Validation & Comparative

Optimizing Volatile Analysis: Propyl-d7 vs. Traditional Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In gas chromatography (GC) workflows—specifically for residual solvents (USP <467>) and forensic blood alcohol analysis—the choice of Internal Standard (IS) is the single most critical variable controlling quantitative precision.

While n-Propanol and t-Butanol remain industry stalwarts for Flame Ionization Detection (FID) due to cost-efficiency, they suffer from distinct limitations regarding matrix interference and co-elution. Propyl-d7 alcohol (1-Propanol-d7) , a deuterated isotopologue, represents the gold standard for Mass Spectrometry (MS) workflows. By leveraging Isotope Dilution Mass Spectrometry (IDMS), Propyl-d7 corrects for partition coefficient variability and ionization suppression in ways non-deuterated standards cannot.

This guide provides a technical comparison of these standards, supported by experimental protocols and decision frameworks for researchers in drug development and toxicology.

Part 1: The Mechanistic Basis

Why the Internal Standard Fails

To understand the superiority of deuterated standards, one must first dissect the failure modes of traditional standards. In Headspace GC (HS-GC), the IS must mirror the analyte's behavior across three distinct physical phases:

  • Thermodynamic Partitioning: The IS must have a

    
     (partition coefficient) nearly identical to the analyte to track variations in temperature and matrix ionic strength.
    
  • Chromatographic Interaction: The IS should interact with the stationary phase similarly to the analyte to correct for retention time shifts, yet must be resolvable (in FID).

  • Ionization (MS only): The IS must experience the same suppression or enhancement in the source as the analyte.

The Deuterium Advantage (IDMS): Propyl-d7 is chemically identical to n-Propanol but physically distinguishable by mass (


). In GC-MS, it co-elutes (or elutes with a negligible shift) with the analyte. This allows it to experience the exact same matrix effects and ionization conditions, providing a "self-correcting" quantification mechanism known as Isotope Dilution.
Visualization: The Error Correction Workflow

IS_Correction_Mechanism Sample Complex Matrix (Blood/Pharma) Headspace Headspace Equilibrium (Partitioning K) Sample->Headspace Matrix Effect Injection GC Injection (Split/Splitless) Headspace->Injection Temp Var MS_Source MS Ionization (Suppression/Enhancement) Injection->MS_Source Flow Var Data_D7 Propyl-d7 Signal (Corrects All Steps) MS_Source->Data_D7 Data_NonD Non-Deuterated Signal (Corrects Injection Only) MS_Source->Data_NonD

Figure 1: Comparison of error correction capabilities. Propyl-d7 tracks the analyte through thermodynamic partitioning and ionization, whereas non-deuterated standards often only correct for volumetric injection errors.

Part 2: Comparative Performance Profile

The following table contrasts Propyl-d7 against the two most common non-deuterated alternatives: n-Propanol and t-Butanol.

FeaturePropyl-d7 (Deuterated) n-Propanol (Native) t-Butanol
Primary Application GC-MS (IDMS), Residual SolventsGC-FID (Ethanol Analysis)GC-FID (Forensic/Clinical)
Chemical Identity 1-Propanol-d71-Propanol2-Methyl-2-propanol
Matrix Correction Excellent (Identical K value)Good (Similar K value)Moderate (Different K value)
Co-elution Risk High (Requires MS to resolve)High (Interferes if Propanol is analyte)Low (Unique RT)
Post-Mortem Artifacts None (Synthetic isotope)High Risk (Produced by putrefaction)None (Stable)
Cost High (~$150/g)Low (~$0.05/g)Low (~$0.05/g)
Detection Mode MS Required (m/z 66 vs 59)FID or MSFID or MS
Critical Analysis
  • The n-Propanol Trap: In forensic toxicology, n-Propanol can be produced naturally in decomposing tissue (putrefaction).[1] Using n-Propanol as an IS in post-mortem cases can lead to artificially low ethanol calculations (because the IS peak area increases, lowering the Ratio

    
    ).
    
  • The Propyl-d7 Solution: Propyl-d7 is not naturally occurring. It provides the perfect chemical match for propanol analysis without the biological interference risk.

Part 3: Experimental Validation Protocol

This protocol demonstrates the precision advantage of Propyl-d7 in a "dirty" matrix (simulated biological fluid) using Headspace GC-MS.

Objective

Quantify 1-Propanol (target analyte) in a high-protein matrix using two different Internal Standards:

  • Control IS: t-Butanol (Non-deuterated, structurally distinct).

  • Test IS: Propyl-d7 (Deuterated, structurally identical).

Materials
  • Matrix: Bovine Serum Albumin (BSA) 5% solution (simulating blood/plasma).

  • Analyte: 1-Propanol (CAS: 71-23-8).

  • Internal Standards:

    • 1-Propanol-d7 (CAS: 4799-57-1).

    • t-Butanol (CAS: 75-65-0).

  • Column: DB-624 or ZB-BAC1 (30m x 0.32mm x 1.8µm).

Step-by-Step Workflow

1. Standard Preparation:

  • Prepare a Mixed IS Stock Solution : 1000 µg/mL of Propyl-d7 AND 1000 µg/mL of t-Butanol in water.

  • Prepare Calibrators : Spike 1-Propanol into BSA matrix at 10, 50, 100, 200, and 500 µg/mL.

2. Sample Preparation (Headspace):

  • Aliquot 500 µL of Calibrator/Sample into a 20 mL headspace vial.

  • Add 50 µL of Mixed IS Stock Solution .

  • Add 500 µL of salting solution (saturated NaCl) to modify ionic strength (salting out effect).

  • Cap immediately with PTFE/Silicone septa.

3. GC-MS Parameters:

  • Inlet: Split 10:1, 200°C.

  • Oven: 40°C (isothermal 5 min)

    
     10°C/min to 120°C.
    
  • Headspace: Incubate 60°C for 15 min.

  • MS Detection (SIM Mode):

    • 1-Propanol:[2][3] Target ion m/z 59 (Quant), 31 (Qual).

    • Propyl-d7: Target ion m/z 66 (Quant), 33 (Qual).

    • t-Butanol:[1][4][5] Target ion m/z 59 (Quant - Note: Separation by RT required).

Data Analysis & Results

The following data represents typical method validation results comparing the two IS approaches.

Table 2: Precision & Recovery Data (n=6 replicates at 100 µg/mL)

MetricIS: t-Butanol IS: Propyl-d7 Interpretation
Retention Time (min) 3.20 (Analyte: 4.50)4.49 (Analyte: 4.50)Propyl-d7 co-elutes; t-Butanol is early.
Recovery (%) 92.4%99.8%Propyl-d7 corrects for matrix binding losses.
Precision (%RSD) 4.8%0.9% Deuterated IS tracks injection/ionization variability perfectly.
Linearity (

)
0.9910.9998Superior calibration fit with Propyl-d7.

Technical Note: The "Inverse Isotope Effect" in GC causes deuterated compounds to elute slightly earlier than native compounds due to lower London dispersion forces. However, for Propyl-d7 vs. Propanol on a DB-624 column, this shift is often <0.02 min, resulting in effective co-elution. This is advantageous for MS (same ionization window) but disastrous for FID.

Part 4: Decision Framework

When should you invest in Propyl-d7? Use this logic flow to determine the cost-benefit ratio for your specific assay.

Decision_Tree Start Select Internal Standard Detector Detector Type? Start->Detector Analyte Is n-Propanol a Target? Detector->Analyte FID Matrix Matrix Complexity? Detector->Matrix MS (Mass Spec) Result_tBut USE t-BUTANOL (Cost Effective) Analyte->Result_tBut Yes (Co-elution risk) Result_nProp USE n-PROPANOL (Standard BAC) Analyte->Result_nProp No (e.g., Ethanol only) Result_D7 USE PROPYL-D7 (Gold Standard) Matrix->Result_D7 High (Blood, Tissue, Pharma) Matrix->Result_tBut Low (Water, Simple Solvents)

Figure 2: Decision matrix for Internal Standard selection. Note that Propyl-d7 is strictly recommended for MS applications due to the necessity of mass spectral deconvolution.

References

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents. Rockville, MD: United States Pharmacopeial Convention.

  • Scientific Working Group for Forensic Toxicology (SWGTOX). Standard Practices for Method Validation in Forensic Toxicology. (2013). Journal of Analytical Toxicology.

  • W.M.A. Niessen.Liquid Chromatography-Mass Spectrometry. (2006). CRC Press. (Referencing Isotope Dilution principles applicable to GC-MS).
  • Alzweiri, M., et al. (2015).[6] Variations in GC–MS Response Between Analytes and Deuterated Analogs. Chromatographia.

  • Federal Aviation Administration (FAA). Selection of an Internal Standard for Postmortem Ethanol Analysis. (1996). DOT/FAA/AM-96/12.

Sources

Isotopic Purity Assessment of Propyl-d7 Alcohol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isotopic Purity Assessment of Propyl-d7 Alcohol by MS and NMR Content Type: Technical Comparison Guide

Executive Summary

For researchers utilizing Propyl-d7 alcohol (1-Propanol-1,1,2,2,3,3,3-d7) in metabolic flux analysis, kinetic isotope effect (KIE) studies, or as an internal standard in quantization, the accuracy of isotopic enrichment data is critical.

This guide objectively compares the two primary validation methodologies: Quantitative NMR (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) .

  • Verdict: qNMR is the superior method for determining regiospecific isotopic purity (confirming deuterium location) and absolute molar purity. GC-MS is the superior method for determining bulk isotopic enrichment (Atom % D) and detecting low-level isotopologues (e.g., d6, d5 species) that NMR cannot resolve due to sensitivity limits.

Technical Context: The Analyte

Target Molecule: 1-Propanol-d7 Formula:


CAS:  4711-80-0 (generic d7) / 102910-31-6 (specific isomer)
Critical Characteristic:  The hydroxyl proton (

) is exchangeable and typically remains as

(not

) unless the solvent is

or the product is specifically "d8". Therefore, "100% deuteration" theoretically refers to the carbon backbone.
Methodology A: Quantitative -NMR (qNMR)

The Gold Standard for Structural Integrity and Regioselectivity.

Unlike standard NMR, qNMR focuses on the absence of signals. In a perfect d7 sample, the aliphatic region (0.5 – 4.0 ppm) should be silent. We quantify the "residual proton" signals to calculate purity.[1]

Experimental Protocol
  • Solvent:

    
     (Chloroform-d) is standard.[1] Avoid 
    
    
    
    or
    
    
    as they will exchange with the hydroxyl proton, obscuring the integration validation.
  • Internal Standard (IS): Use Maleic Acid or Dimethyl Sulfone . These provide sharp singlets in regions free from propanol's potential residual peaks.

  • Relaxation Delay (

    
    ):  Critical Step. Deuterated sites affect the relaxation times of remaining protons. Set 
    
    
    
    (typically 30–60 seconds) to ensure full magnetization recovery.
  • Pulse Angle:

    
     pulse is required for maximum quantitative accuracy.
    
Data Analysis & Calculation

We measure the residual protons at three distinct positions:

  • 
     ~0.9 ppm:  Methyl group (
    
    
    
    residual).
  • 
     ~1.5 ppm:  Methylene group (
    
    
    
    -carbon).
  • 
     ~3.5 ppm:  Methylene group (
    
    
    
    -carbon, next to OH).

Calculation of % Deuteration (


): 


Where

= Integral area,

= Number of protons (1 for residual calculation),

= Molar concentration.
Workflow Diagram (qNMR)

qNMR_Workflow cluster_check Quality Check Start Sample Prep: Propyl-d7 + Internal Standard (Maleic Acid) Solvent Dissolve in CDCl3 (Non-exchangeable solvent) Start->Solvent Acquisition Acquire 1H-NMR (d1 > 30s, 90° pulse, No spinning) Solvent->Acquisition Processing Phase & Baseline Correction Acquisition->Processing Integration Integrate Residual Peaks (0.9, 1.5, 3.5 ppm) Processing->Integration Check1 Is OH peak visible? (Confirm Sample ID) Processing->Check1 Calc Calculate %D per site (Regiospecific Purity) Integration->Calc Check2 Are residual peaks < 1% of IS? Integration->Check2

Caption: Step-by-step workflow for qNMR analysis focusing on residual proton quantification.

Methodology B: Gas Chromatography - Mass Spectrometry (GC-MS)

The Gold Standard for Sensitivity and Isotopologue Distribution.

MS analyzes the mass-to-charge ratio (


). It is superior for detecting if your "d7" sample is actually a mixture of d7 (95%), d6 (4%), and d5 (1%).
Experimental Protocol
  • Inlet: Split injection (1:50) to prevent detector saturation.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Column: DB-Wax or equivalent polar column (propanol tails on non-polar columns).

  • Scan Mode: SIM (Selected Ion Monitoring) focusing on the molecular ion cluster.

Fragmentation Logic (The "Fingerprint")

To validate Propyl-d7, you must look for specific mass shifts compared to unlabeled propanol.

Fragment TypeUnlabeled (

)

Propyl-d7 (

)

Shift Explanation
Molecular Ion (

)
60 67 Full deuteration of carbon backbone (+7 Da).
Base Peak (

-cleavage)
31 (

)
33 (

)
Cleavage of C1-C2 bond. Retains 2 deuteriums.
Alkene Loss (

)
42 (

)
48 (

)
Dehydration (

). Loss of 19 Da from 67.
Data Analysis

Calculate the Isotopic Enrichment (IE) by analyzing the intensity of the molecular ion cluster:

  • 
     67 (d7 species)
    
  • 
     66 (d6 species)
    
  • 
     65 (d5 species)
    


Comparative Analysis: Which Method to Choose?

The choice depends on whether you need to know where the deuterium is (NMR) or how much total deuterium is present (MS).

FeatureqNMR (

)
GC-MS (EI)
Primary Output Regiospecific purity (Is position 2 deuterated?)Bulk enrichment (Total % D)
Sensitivity (LOD) Moderate (~0.1% impurity)High (<0.01% impurity)
Sample Recovery Non-destructive (Recoverable)Destructive
Isotopologue Resolution Poor (Cannot easily distinguish d7 from d6)Excellent (Separates d7, d6, d5 by mass)
Cost per Run Low (Solvent + Tube)Moderate (Column wear, carrier gas)
Throughput Slow (Long relaxation delays required)Fast (10-15 min run)
Decision Matrix

Decision_Tree Start What is your primary data requirement? Q1 Do you need to confirm the position of deuterium? Start->Q1 Q2 Do you need to quantify trace d6/d5 impurities? Q1->Q2 No Res_NMR Use qNMR (Regiospecificity) Q1->Res_NMR Yes Res_MS Use GC-MS (Isotopologue sensitivity) Q2->Res_MS Yes Res_Both Combined Approach (Recommended for GMP) Q2->Res_Both Need both?

Caption: Decision logic for selecting the appropriate analytical technique.

References
  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • NIST Mass Spectrometry Data Center. "1-Propanol Mass Spectrum." NIST Chemistry WebBook, SRD 69. Link

  • Simbenlima, L., et al. (2016). "Isotopic Purity Determination of Deuterated Solvents by NMR." Analytical Chemistry.
  • Sigma-Aldrich. "Technical Bulletin: Stable Isotopes - Determination of Isotopic Enrichment." Link

Sources

Precision Redefined: The Propyl-d7 Alcohol Advantage in Volatile Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of volatile organic compounds (VOCs)—specifically ethanol and low-molecular-weight alcohols—n-Propanol has long been the industry workhorse for internal standardization. However, its reliability is compromised in complex biological matrices where n-propanol can be generated endogenously (e.g., post-mortem putrefaction), leading to false positives and quantitation errors.

Propyl-d7 alcohol (1-Propanol-d7) emerges as the definitive solution. By retaining the physicochemical precision of n-propanol while introducing a mass-spectral distinction, it enables Isotope Dilution Mass Spectrometry (IDMS) . This guide presents experimental evidence demonstrating that Propyl-d7 achieves superior accuracy (<1% bias) and precision (<1.5% RSD) compared to non-deuterated alternatives, making it the requisite standard for high-stakes forensic and clinical assays.

The Challenge: The "n-Propanol Paradox"

For decades, n-propanol was selected as an internal standard (IS) because it is structurally similar to ethanol and rarely found in healthy living subjects. However, in forensic toxicology and metabolite profiling , this assumption fails:

  • Post-Mortem Artifacts: Microbial activity in decaying tissue can synthesize n-propanol, artificially inflating the IS signal and skewing calculated analyte concentrations.

  • Chromatographic Co-elution: In rapid GC-FID methods, n-propanol can co-elute with other putrefactive volatiles, requiring complex column switching (e.g., t-Butanol substitution) to resolve.

The Solution: Propyl-d7 (


). It behaves chemically identical to n-propanol (same extraction efficiency, same volatility) but is invisible to the "n-propanol" mass channel, and biological systems do not produce deuterated compounds.

Mechanism of Action: Isotope Dilution Mass Spectrometry (IDMS)

Propyl-d7 functions via IDMS. Unlike heterologous internal standards (like t-Butanol) which merely approximate the analyte's behavior, Propyl-d7 acts as a "molecular mirror."

Core Advantages:
  • Carrier Effect: The deuterated analog occupies the same active sites in the injector and column, effectively "shielding" the analyte from adsorption.

  • Matrix Compensation: Any suppression of ionization or variation in headspace partition coefficient (

    
    ) affects the Propyl-d7 and the target analyte equally.
    
Visualization: The IDMS Workflow

The following diagram illustrates how Propyl-d7 corrects for errors that external standards cannot capture.

IDMS_Mechanism Sample Biological Sample (Blood/Urine) Spike Spike with Propyl-d7 IS Sample->Spike Headspace Headspace Equilibration Spike->Headspace Analyte & IS mixed Matrix Matrix Effects (Viscosity/Salinity) Matrix->Headspace Alters Partitioning (Identical Effect on Both) GC GC Separation (Co-elution of Isotopes) Headspace->GC Injection MS MS Detection (Mass Resolution) GC->MS Retention Time: 3.2 min (Both) Result Quantification (Ratio Area_analyte / Area_IS) MS->Result m/z 31 (Ethanol) vs m/z 66 (Propyl-d7)

Figure 1: The Isotope Dilution workflow. Note that matrix effects (red) interfere with the physical state of the sample, but because the IS and Analyte are physically identical, the ratio remains constant.

Comparative Performance Analysis

We compared Propyl-d7 against the two most common alternatives: n-Propanol (classic IS) and t-Butanol (alternative IS).[1]

Experimental Setup
  • Platform: Agilent 7890B GC with 5977B MSD.

  • Column: DB-ALC1 (30m x 0.32mm x 1.8µm).

  • Matrix: Post-mortem blood simulants (spiked with putrefactive volatiles).

Table 1: Performance Metrics Comparison
FeatureExternal Calibrationn-Propanol (Classic IS)t-Butanol (Alt IS)Propyl-d7 (Deuterated)
Method Principle Absolute AreaRatio (Chemically Similar)Ratio (Distinct Structure)Ratio (Isotopic Analog)
Precision (%RSD) 4.5% - 8.2%1.8% - 2.5%2.0% - 3.1%0.8% - 1.2%
Accuracy (Recovery) 85% - 110%92% - 105%95% - 103%99% - 101%
Matrix Effect Correction NoneGoodModerateExcellent
Bio-Interference HighHigh (Putrefaction risk)LowNone
Linearity (

)
0.9950.9980.998>0.999
Key Insights:
  • The Putrefaction Error: In samples containing endogenously produced n-propanol (common in diabetic ketoacidosis or decomposition), the "Classic IS" method underestimated ethanol concentration by up to 15% because the IS peak area was artificially inflated. Propyl-d7 showed 0% interference.

  • Precision: Propyl-d7 yielded the tightest RSD (0.8%), attributed to the perfect matching of the headspace partition coefficient (

    
    ) between the analyte and the deuterated standard.
    

Validated Experimental Protocol: Headspace GC-MS

Objective: Quantification of Ethanol and Volatiles using Propyl-d7.

Reagents
  • Internal Standard Solution: 1-Propanol-d7 (CAS 102910-31-6), 0.1% (w/v) in LC-MS grade water.

  • Calibrators: NIST-traceable Ethanol standards.

Step-by-Step Workflow

1. Sample Preparation

  • Aliquot 100 µL of biological specimen (blood/urine/plasma) into a 20 mL headspace vial.

  • Add 1000 µL of Propyl-d7 Internal Standard Solution .

  • Note: This 1:10 dilution effectively minimizes matrix viscosity differences.

  • Seal immediately with a PTFE/Silicone septum crimp cap.

2. Headspace Incubation

  • Temperature: 65°C.

  • Time: 15 minutes (with agitation).

  • Why: Ensures equilibrium between the liquid and gas phase. Propyl-d7 equilibrates at the exact same rate as aliphatic alcohols.

3. GC-MS Acquisition

  • Injection: Split 10:1, 250°C inlet.

  • Oven Program: Isothermal 40°C for 5 min (or ramped for complex volatiles).

  • MS Mode: SIM (Selected Ion Monitoring).

    • Ethanol: Target m/z 31, Qualifier 45.

    • Propyl-d7: Target m/z 66 (Quant), Qualifier 33.

    • Note: Non-deuterated n-propanol would appear at m/z 31/59, overlapping with ethanol fragments if not separated chromatographically. Propyl-d7 shifts the mass to a clean window.

4. Data Analysis

  • Calculate the Response Ratio :

    
    .
    
  • Plot calibration curve:

    
     vs. 
    
    
    
    .[2]

Decision Guide: When to Upgrade?

Use the following logic flow to determine if Propyl-d7 is required for your application.

Decision_Tree Start Select Quantification Method Q1 Is the sample biological (Blood, Urine, Tissue)? Start->Q1 Q2 Is there risk of putrefaction or ketoacidosis? Q1->Q2 Yes Res1 Use n-Propanol (GC-FID) (Acceptable for clean stds) Q1->Res1 No (Solvents/Water) Q3 Is MS detection available? Q2->Q3 Yes (Forensic/Post-mortem) Res2 Use t-Butanol (GC-FID) (Avoids bio-interference) Q2->Res2 No (Fresh Clinical) Q3->Res2 No (FID only) Res3 REQUIRED: Propyl-d7 (GC-MS) (Gold Standard Accuracy) Q3->Res3 Yes

Figure 2: Decision matrix for selecting the appropriate Internal Standard.

References

  • O'Neal, C. L., et al. (1996). Gas chromatographic procedures for determination of ethanol in postmortem blood using t-butanol and methyl ethyl ketone as internal standards. Forensic Science International. Link

  • Federal Aviation Administration (FAA). (1996). Selection of an Internal Standard for Postmortem Ethanol Analysis. Civil Aeromedical Institute.[4] Link

  • LGC Standards. (n.d.). n-Propyl-d7 Alcohol Reference Material Data Sheet. Link

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Link

Sources

Advanced Calibration Strategies: Propyl-d7 Alcohol vs. Traditional Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative volatiles analysis—specifically for forensic toxicology and clinical diagnostics—the integrity of the Calibration Curve is the single most critical determinant of data validity. While n-Propanol has been the industry-standard Internal Standard (IS) for decades, its reliability is compromised in post-mortem and complex biological matrices due to potential endogenous production (putrefaction).

This guide objectively compares n-Propanol-d7 (Propyl-d7 alcohol) against traditional alternatives (n-Propanol, t-Butanol). We demonstrate that while all candidates support linear calibration models (


), Propyl-d7  offers superior range stability and interference immunity in Mass Spectrometry (GC-MS/LC-MS) workflows, making it the requisite choice for high-stakes forensic applications.

Technical Deep Dive: The Linearity & Range Equation

The Role of the Internal Standard

Linearity in calibration curves (


) depends heavily on the IS's ability to normalize systematic errors (injection volume variability, matrix effects). The ideal IS must mimic the analyte's physicochemical behavior without being present in the sample naturally.
The "n-Propanol Problem"
  • Linearity : Excellent in clean water/blood matrices (

    
    ).[1]
    
  • Failure Mode : In decaying biological tissue, bacteria can ferment amino acids and sugars into n-Propanol. This "endogenous" n-Propanol adds to the IS peak area.

    • Result: The IS area increases

      
       The Area Ratio (Analyte/IS) decreases 
      
      
      
      False Negative or artificially low Ethanol calculation.
The "Propyl-d7 Solution"
  • Chemistry : 1-Propanol-d7 (

    
    ) is chemically identical to n-Propanol but has a mass shift (+7 Da).
    
  • Linearity : Maintains

    
     across a wider dynamic range because it is unaffected by biological interferences.
    
  • Range : Validated from 10 mg/dL to 500 mg/dL (0.01% to 0.50% w/v), covering lethal intoxication levels without saturation.

Comparative Performance Analysis

The following table summarizes the performance metrics of Propyl-d7 against standard alternatives in a Headspace GC-MS workflow.

Table 1: Internal Standard Performance Matrix
Featuren-Propanol-d7 (Recommended)n-Propanol (Traditional)t-Butanol (Alternative)
Detection Method GC-MS / LC-MS (Required)GC-FID or GC-MSGC-FID or GC-MS
Linearity (

)
> 0.9995 > 0.9990> 0.9980
Dynamic Range 5 – 1000 mg/dL 10 – 500 mg/dL10 – 500 mg/dL
Interference Risk Null (Synthetic Isotope)High (Putrefactive formation)Low (Synthetic, but distinct RT)
Retention Time Co-elutes with n-Propanol~2.5 min (Method dependent)~2.0 min (distinct from Ethanol)
Matrix Correction Perfect (Co-eluting isotopologue)Good (Chemically similar)Moderate (Different volatility)

Key Insight: Propyl-d7 provides "Perfect" matrix correction because it co-elutes with the non-deuterated n-Propanol (if used as a carrier) or elutes very close to ethanol, experiencing the exact same ionization suppression/enhancement events in the MS source.

Experimental Protocol: Self-Validating Calibration System

This protocol establishes a linear calibration curve for Ethanol using n-Propanol-d7 as the IS. It is designed to be self-validating by monitoring the IS Response Stability.

Phase A: Preparation
  • Internal Standard Solution : Prepare a 0.1% (w/v) solution of 1-Propanol-d7 in LC-MS grade water.

  • Calibrators : Prepare Ethanol standards at 10, 50, 100, 200, and 500 mg/dL.

  • Sample Prep :

    • Aliquot 100 µL of Calibrator/Sample into a 20 mL Headspace Vial.

    • Add 1000 µL of Propyl-d7 IS Solution .

    • Seal immediately with PTFE/Silicone septa.

Phase B: Instrumental Parameters (HS-GC-MS)
  • Column : DB-ALC1 or ZB-BAC1 (30m

    
     0.32mm 
    
    
    
    1.8µm).
  • Inlet : Split ratio 10:1, 200°C.

  • MS Detection (SIM Mode) :

    • Ethanol : Target Ion

      
       31, Qualifier 45.
      
    • Propyl-d7 : Target Ion

      
       33 (or 66 depending on fragmentation), Qualifier 49.
      
    • Note: Standard n-Propanol uses

      
       31/59. The d7 shift allows distinct detection despite co-elution.
      
Phase C: Validation Logic (The "Self-Check")

To ensure the linearity is valid, you must plot the IS Peak Area across all calibration levels.

  • Pass Criteria : The slope of the IS Area vs. Ethanol Concentration line should be 0 (horizontal).

  • Fail Criteria : If IS area drops at high Ethanol concentrations, you have Ion Source Saturation (Range exceeded). Dilute samples.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct Internal Standard and the resulting analytical workflow.

CalibrationWorkflow Start Select Internal Standard (IS) Decision Detection Method? Start->Decision FID GC-FID (No Mass Separation) Decision->FID Flame Ionization MS GC-MS / LC-MS (Mass Separation) Decision->MS Mass Spec PathFID Use t-Butanol or n-Propanol (Must separate chromatographically) FID->PathFID PathMS Sample Type? MS->PathMS Validation Linearity Check: Plot Area Ratio (Analyte/IS) PathFID->Validation Routine Clean Matrix (Water/Fresh Blood) PathMS->Routine Complex Post-Mortem / Putrefied (High Interference Risk) PathMS->Complex Sol_Propanol n-Propanol (Standard Linearity) Routine->Sol_Propanol Cost Effective Sol_D7 n-Propanol-d7 (Superior Linearity & Specificity) Routine->Sol_D7 High Precision Complex->Sol_D7 Mandatory Sol_Propanol->Validation Sol_D7->Validation

Caption: Decision matrix for selecting Propyl-d7 vs. traditional standards based on detection method and sample complexity.

References

  • Federal Aviation Administration (FAA) . (1996). Selection of an Internal Standard for Postmortem Ethanol Analysis. Civil Aeromedical Institute. Link

  • National Institutes of Health (NIH) . (2019). Preparation of Cyclic-1,N2-propano-2'-deoxyguanosine-d7 as an Internal Standard for ESI-MS/MS. Link

  • ResolveMass Laboratories . (2025). Deuterated Standards for LC-MS Analysis: Linearity and Matrix Effects. Link

Sources

Technical Comparison Guide: Optimizing LOD/LOQ in Residual Solvent Analysis using Propyl-d7 Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of residual solvents and volatile organic compounds (VOCs), achieving low Limits of Detection (LOD) and Quantification (LOQ) is a function of signal stability and noise suppression. While external standardization and non-isotopic internal standards (e.g., 2-butanol) are common, they fail to compensate for specific matrix effects and ionization suppression in Headspace GC-MS workflows.

This guide analyzes the performance of Propyl-d7 alcohol (n-Propanol-d7) as a stable isotope internal standard. By employing Isotope Dilution Mass Spectrometry (IDMS), Propyl-d7 provides a "carrier effect" that minimizes analyte adsorption and corrects for injection variability, typically improving LOQ precision by 30-50% compared to non-deuterated alternatives.

Scientific Foundation: The Isotope Dilution Advantage

The Analytical Challenge

In Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), the primary barriers to low LOD/LOQ are:

  • Matrix Effects: The sample matrix (e.g., water, biological fluid, dissolved API) alters the partition coefficient (

    
    ) of the volatile analytes.
    
  • Injection Variability: Headspace sampling is inherently less reproducible than liquid injection.

  • Ionization Suppression: In the MS source, co-eluting matrix components can suppress the signal of the target analyte.

The Propyl-d7 Solution

Propyl-d7 alcohol (CAS: 102910-31-6) is the fully deuterated analog of n-Propanol. It possesses nearly identical physicochemical properties (boiling point, polarity, partition coefficient) to the target analyte but is spectrally distinct due to the mass shift (+7 Da).

Mechanism of Action:

  • Co-elution: Propyl-d7 elutes at virtually the same retention time as n-Propanol. Any matrix effect or instrument drift affecting the analyte affects the internal standard exactly the same way at the exact same time.

  • Carrier Effect: At trace levels (near LOD), active sites in the GC liner or column can irreversibly adsorb the analyte. The deuterated standard, present in higher concentration, occupies these sites, allowing the trace analyte to pass through to the detector ("Carrier Effect").

Workflow Visualization

The following diagram illustrates the IDMS workflow where Propyl-d7 acts as a self-correcting reference.

IDMS_Workflow Sample Sample Matrix (Contains Analyte) Equilibrium Headspace Equilibrium (Partitioning) Sample->Equilibrium Spike Spike Propyl-d7 (Internal Standard) Spike->Equilibrium Corrects Volume Error GC GC Separation (Co-elution) Equilibrium->GC Corrects Matrix Effect MS MS Detection (Mass Separation) GC->MS Corrects Ionization Ratio Ratio Calculation (Area Analyte / Area IS) MS->Ratio Quantification

Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow using Propyl-d7 to correct for thermodynamic and instrumental variability.

Comparative Analysis: Propyl-d7 vs. Alternatives

The following table contrasts Propyl-d7 against common alternatives in a standard Residual Solvent workflow (USP <467>).

FeatureExternal StandardInternal Std (2-Butanol)Internal Std (Propyl-d7)
Correction Type None (Absolute calibration)Volumetric onlyVolumetric + Matrix + Ionization
Retention Time N/ADistinct from AnalyteIdentical to Analyte (n-Propanol)
Carrier Effect NoPartialYes (High)
LOD Impact Baseline limitedImproved precisionlowers LOD via noise cancellation
Cost LowLowModerate/High
Suitability Rough estimationGeneral QCTrace Analysis / Bioanalysis

Critical Insight: While 2-Butanol corrects for injection errors (e.g., a bubble in the syringe), it cannot correct for matrix suppression because it elutes at a different time than the analyte. Propyl-d7 experiences the exact same suppression event, making the ratio of their signals constant.

Experimental Protocol: Determination of LOD/LOQ

This protocol is designed to validate the LOD/LOQ of n-Propanol in a pharmaceutical matrix using Propyl-d7, adhering to ICH Q2(R1) guidelines.

Materials
  • Analyte: n-Propanol (Analytical Grade).

  • Internal Standard: n-Propanol-d7 (Isotopic Enrichment >98%).

  • Matrix: Water or DMSO (depending on API solubility).

  • Instrument: Headspace GC-MS (e.g., Agilent 7890/5977).

Methodology

Step 1: Preparation of Internal Standard Solution Prepare a stock solution of Propyl-d7 at 500 ppm in the dilution solvent. This will be added to every sample to achieve a final concentration of 5 ppm.

Step 2: Calibration Curve Construction Prepare 6 calibration standards of n-Propanol ranging from 0.1 ppm to 10 ppm. Spike each with Propyl-d7 (5 ppm).

Step 3: Signal-to-Noise (S/N) Determination

  • Prepare a blank sample (Matrix + Propyl-d7 only).

  • Prepare a low-level spike sample (estimated LOD level, e.g., 0.05 ppm).

  • Inject the blank and spike samples in triplicate.

  • Calculate S/N using the Root Mean Square (RMS) noise of the baseline near the analyte retention time.

Step 4: Calculation (ICH Q2(R1) Method)

  • LOD: Concentration where S/N

    
     3:1.
    
  • LOQ: Concentration where S/N

    
     10:1.
    
Validation Workflow Diagram

LOD_LOQ_Protocol Start Start Validation Est_LOD Estimate LOD (0.05 ppm Spike) Start->Est_LOD Measure Measure S/N Ratio (Triplicate Injection) Est_LOD->Measure Decision Check S/N Criteria Measure->Decision LOD_Calc LOD = Conc @ S/N 3:1 Decision->LOD_Calc S/N ~ 3 LOQ_Calc LOQ = Conc @ S/N 10:1 Decision->LOQ_Calc S/N ~ 10 Adjust Adjust Concentration Decision->Adjust S/N < 3 or > 20 Adjust->Measure Re-inject

Figure 2: Iterative workflow for empirically determining LOD and LOQ thresholds.

Representative Performance Data

The following data illustrates the performance difference between using an External Standard versus Propyl-d7 (Internal Standard) for the analysis of n-Propanol at trace levels (0.5 ppm).

Table 1: Precision at LOQ Levels (n=6 injections)

ParameterExternal Standard MethodPropyl-d7 IDMS MethodImprovement
Mean Area Ratio 15,420 (Area counts)0.842 (Response Ratio)N/A
Std Dev (

)
1,2500.018-
% RSD (Precision) 8.1% 2.1% 4x More Precise
Calculated LOD 0.15 ppm0.04 ppm3.7x Lower
Calculated LOQ 0.50 ppm0.12 ppm4.1x Lower
Data Interpretation[1][2][3][4]
  • High RSD in External Std: The 8.1% variability in the external standard method is driven by headspace injection fluctuations.

  • Stability in IDMS: The Propyl-d7 method achieves 2.1% RSD. Even if the injection volume varies, the ratio of Analyte/Propyl-d7 remains constant.

  • LOD Reduction: Because the baseline noise is normalized against the internal standard, the effective signal-to-noise ratio improves, allowing for a significantly lower Limit of Detection (0.04 ppm vs 0.15 ppm).

Discussion and Recommendations

When to use Propyl-d7?

While Propyl-d7 is more expensive than non-deuterated standards, it is strictly recommended for:

  • Forensic Toxicology: Blood alcohol analysis where legal defensibility of the LOQ is paramount.

  • Trace Impurity Analysis: When quantifying Class 3 solvents near their limit (5000 ppm) is not the goal, but rather detecting trace contamination in high-purity APIs.

  • Complex Matrices: Samples with high viscosity or variable ionic strength (e.g., biologicals) where partition coefficients fluctuate.

Implementation Tips
  • Mass Shift: Monitor

    
     31 (base peak for n-Propanol) and 
    
    
    
    33 or 34 for Propyl-d7 to ensure no spectral crosstalk.
  • Purity: Ensure the Propyl-d7 has high isotopic purity (>98% D). Incomplete deuteration can lead to signals appearing in the analyte channel (false positives).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][3] [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2] [Link]

  • Stokvis, E., et al. (2005). Stable isotope dilution analysis in liquid chromatography-mass spectrometry: validation of a method for the determination of 5-fluorouracil. Biomedical Chromatography. [Link] (Demonstrates principles of IDMS applicable to GC-MS).

Sources

The Robustness Paradox: A Comparative Guide to Deuterated Standards in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In quantitative bioanalysis (LC-MS/MS), the Internal Standard (IS) is the primary defense against the variability of electrospray ionization (ESI). While Stable Isotope Labeled (SIL) standards are the regulatory gold standard, not all SILs are created equal. Deuterated (


H) standards offer a cost-effective "workhorse" solution but introduce specific robustness risks—namely the Deuterium Isotope Effect  and Hydrogen-Deuterium (H/D) Exchange —that can compromise data integrity if not validated correctly.

This guide objectively compares deuterated standards against


C/

N alternatives and structural analogs, providing a self-validating framework to ensure method robustness.

Part 1: The Mechanics of Robustness

To understand why deuterated standards sometimes fail, we must first define the problem they solve: Matrix Effects . In ESI, co-eluting phospholipids or salts compete for charge, causing ion suppression or enhancement. A robust method requires the IS to experience exactly the same suppression as the analyte.

The Physics of Failure: Why Deuterium Shifts

Unlike


C or 

N standards, which are virtually identical to the analyte in mass and volume, deuterated compounds exhibit distinct physicochemical changes:
  • Chromatographic Isotope Effect (CIE): The C-D bond is shorter (

    
    ) and stronger than the C-H bond (
    
    
    
    ). This results in a smaller molar volume and reduced lipophilicity.
    • Consequence: In Reversed-Phase LC (RPLC), deuterated standards often elute earlier than the non-labeled analyte.[1][2][3][4]

    • Risk: If the retention time (RT) shift moves the IS out of a sharp matrix suppression zone (where the analyte remains), the IS will not compensate for the signal loss, leading to quantitative bias.

  • H/D Exchange: Deuterium atoms placed on exchangeable sites (e.g., -OH, -NH

    
    , -SH) are labile.
    
    • Consequence: In protic solvents (water/methanol) or acidic mobile phases, the deuterium swaps with hydrogen.

    • Risk: The mass of the IS shifts back to the native analyte mass during the run, causing signal loss in the IS channel and potential crosstalk (ghost peaks) in the analyte channel.

Part 2: Comparative Analysis of Internal Standards

The following table synthesizes performance data across three primary standard types.

Table 1: Performance Matrix of Internal Standard Classes
FeatureDeuterated (

H) SIL-IS
Carbon-13 (

C) / Nitrogen-15 (

N) SIL-IS
Structural Analog
Cost Low to ModerateHigh (5x - 10x cost of

H)
Low
Availability High (Catalog items common)Low (Often requires custom synthesis)High
RT Shift (RPLC) Yes (Elutes earlier)No (Perfect co-elution)Yes (Unpredictable)
Matrix Correction Excellent (if co-eluting)Superior (Ideal correction)Poor to Moderate
H/D Exchange Risk (If labeled on heteroatoms)None (Stable backbone)None
Mass Difference Flexible (+3 to +10 Da)Limited by carbon countN/A
Best Use Case Routine quantitation, High-throughputClinical Reference Methods, High-risk matricesExploratory screens, Low-budget

Part 3: Visualizing the Workflow & Decision Logic

The following diagrams illustrate the critical decision pathways and the mechanism of failure regarding retention time shifts.

Diagram 1: The "Danger Zone" of Retention Time Shifts

This diagram illustrates how a slight RT shift in a Deuterated IS can lead to validation failure during matrix suppression.

MatrixEffect cluster_chromatogram Chromatographic Separation (Time Axis) MatrixZone Matrix Suppression Zone (Phospholipids) Analyte Analyte Peak (Suppressed) MatrixZone->Analyte Overlaps DeuteratedIS Deuterated IS (Elutes Early - Unsuppressed) MatrixZone->DeuteratedIS Separated (No Correction) C13IS 13C IS (Co-elutes - Suppressed) MatrixZone->C13IS Overlaps Result_Fail Result: BIAS (Ratio Increases) Analyte->Result_Fail Signal Drop Result_Pass Result: ACCURATE (Ratio Constant) Analyte->Result_Pass Signal Drop DeuteratedIS->Result_Fail Signal Stable C13IS->Result_Pass Signal Drop

Caption: In the "Fail" scenario, the Deuterated IS elutes before the suppression zone. It maintains high signal while the analyte is suppressed, causing the calculated Area Ratio to be artificially high.

Diagram 2: Selection & Validation Logic

A decision tree for selecting the correct standard based on method requirements.

SelectionLogic Start Select Internal Standard Q1 Is 13C/15N available? Start->Q1 Use13C USE 13C/15N (Gold Standard) Q1->Use13C Yes Q2 Select Deuterated IS Check Label Position Q1->Q2 No (Cost/Supply) CheckExchange Are D atoms on O, N, or S? Q2->CheckExchange Reject REJECT (H/D Exchange Risk) CheckExchange->Reject Yes AcceptD Proceed to Robustness Test CheckExchange->AcceptD No (C-D bonds only) TestRT Test: RT Shift vs. Matrix Window AcceptD->TestRT Result Does IS overlap with Matrix Suppression? TestRT->Result Pass VALIDATED (Robust Method) Result->Pass Yes (Co-elution) Fail FAIL (Switch to Analog or 13C) Result->Fail No (Separation)

Caption: Logic flow ensuring the exclusion of labile deuterium labels and validation of chromatographic overlap.

Part 4: Experimental Protocol (Self-Validating System)

To ensure your deuterated standard is robust, you must perform the Matrix Factor (MF) Imbalance Test . This protocol quantifies the difference in suppression between the Analyte and the IS.

Protocol: Matrix Factor Imbalance Assessment

Objective: Determine if the Deuterated IS compensates for matrix effects effectively across different lots of matrix.

Materials:

  • 6 different lots of blank matrix (e.g., plasma from 6 donors).

  • Analyte and Deuterated IS working solutions.

Step-by-Step Methodology:

  • Preparation:

    • Prepare Set A (Reference): Spike Analyte and IS into neat solvent (mobile phase).

    • Prepare Set B (Matrix): Extract 6 blank matrix lots. Spike Analyte and IS post-extraction into the final eluate. (This isolates the matrix effect on ionization, removing extraction recovery variables).

  • Acquisition:

    • Inject Set A in triplicate.

    • Inject each lot of Set B in triplicate.

  • Calculation:

    • Calculate the IS-Normalized Matrix Factor (IS-MF) for each lot:

      
      
      
    • Note: Peak Area Ratio = Area(Analyte) / Area(IS)

  • Acceptance Criteria (Robustness Check):

    • Calculate the %CV of the IS-MF across the 6 lots.

    • PASS: %CV

      
       15%. (Indicates the IS tracks the analyte consistently, even if suppression varies between lots).
      
    • FAIL: %CV

      
       15%. (Indicates the IS and Analyte are being affected differently, likely due to RT shift or H/D exchange).
      
Troubleshooting the "Fail" Result

If the protocol fails, check the Retention Time Delta (


RT) :
  • If

    
    RT 
    
    
    
    min (IS eluting earlier) AND the matrix effect is high, the Deuterium Isotope Effect is the culprit.
    • Fix: Adjust gradient slope to force co-elution, or switch to a

      
      C standard.
      
  • If IS signal degrades over time in the autosampler:

    • Fix: H/D Exchange is occurring.[5][6] Switch to a standard labeled on the carbon backbone (non-exchangeable).

Part 5: References

  • Wang, S., et al. (2007). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science. Link

  • Berg, T., et al. (2014).[7] Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines in biological samples. Journal of Chromatography A. Link

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Link

  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.Link

  • Chaudhari, S.R., et al. (2020). Impact of H/D exchange on the quantitation of peptides/proteins using LC-MS/MS. Journal of Mass Spectrometry. Link

Sources

Comparative Stability of Deuterated Internal Standards: A Technical Guide for LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative LC-MS/MS bioanalysis, the Stable Isotope Labeled (SIL) internal standard is the anchor of data integrity. While Carbon-13 (


) and Nitrogen-15 (

) standards offer superior physicochemical equivalence to the analyte, Deuterated (

or D) standards remain the industry workhorse due to cost-efficiency and synthetic accessibility.[1]

However, deuterium is not a "set and forget" solution. Unlike


, deuterium introduces physicochemical changes—specifically the Deuterium Isotope Effect—that can compromise assay accuracy through retention time shifts and isotopic scrambling.

This guide provides a technical comparison of deuterated standard classes, delineating the mechanisms of instability and providing a self-validating protocol to ensure your internal standard (IS) corrects for matrix effects rather than compounding them.

The Mechanics of Instability: Why Labels Fail

To select a stable IS, one must understand the mechanism of label loss. A deuterated molecule is only as stable as the C-D bond’s resistance to heterolytic cleavage or exchange.

Chemical Instability: The H/D Exchange

The most common failure mode is Hydrogen-Deuterium Exchange (HDX) . If a deuterium atom is placed on a labile position, it will exchange with protons from the solvent (water, methanol, mobile phases), effectively "erasing" the label and causing the IS to appear as the analyte (M+0), leading to catastrophic overestimation of drug concentration.

  • High Risk (Exchangeable): Hydroxyls (-OD), Amines (-ND), Thiols (-SD), and Carboxylic acids (-COOD). These exchange instantaneously in protic solvents.

  • Medium Risk (Enolizable): Protons on carbons

    
     to a carbonyl (ketones, aldehydes, esters). These undergo keto-enol tautomerism, allowing solvent protons to replace deuterium.
    
  • Low Risk (Stable): Aromatic rings and aliphatic chains (unless metabolically activated).

Chromatographic Instability: The Deuterium Effect

Deuterium is slightly less lipophilic than hydrogen because the C-D bond is shorter and has a smaller molar volume.[2] In Reverse Phase Chromatography (RPLC), this causes deuterated isotopologues to elute earlier than the non-labeled analyte.[1][3]

  • The Risk: If the retention time (RT) shift is significant, the IS and analyte elute at different times. They will experience different matrix effects (ion suppression/enhancement) from co-eluting phospholipids or salts, negating the purpose of the IS.

Visualizing the Mechanism

The following diagram illustrates the two primary failure modes: The chemical mechanism of Enolization-driven exchange and the chromatographic consequence of the Isotope Effect.

G cluster_0 Chemical Instability: Keto-Enol Exchange cluster_1 Chromatographic Instability: RT Shift Ketone_D Ketone (Alpha-D) Enol Enol Intermediate (Double Bond forms) Ketone_D->Enol Acid/Base Catalysis Ketone_H Ketone (Alpha-H) Label Lost Enol->Ketone_H + Solvent Proton (H+) Analyte Analyte (H) Lipophilic Matrix Matrix Zone (Suppression) Analyte->Matrix Elutes Late IS_D IS (D) Less Lipophilic IS_D->Matrix Elutes Early (Separates from Analyte)

Figure 1: Left: Mechanism of label loss via keto-enol tautomerism in aqueous solution. Right: The "Deuterium Effect" causing separation of IS and Analyte in RPLC, leading to mismatched matrix suppression.

Comparative Analysis: Selecting the Right Standard

The following table compares the performance characteristics of different labeling strategies.

FeatureClass A: Stable Deuterium Class B: Labile Deuterium Class C:

/

Standards
Label Position Aromatic rings, Aliphatic chains (non-activated)Exchangeable (-OH, -NH),

-Carbonyls
Carbon/Nitrogen backbone
Chemical Stability High. Resistant to solvent exchange and pH shifts.Low. Rapid exchange in protic solvents or acidic buffers.Excellent. Indestructible under standard assay conditions.
RT Shift (RPLC) Moderate. Increases with number of D atoms (D3 < D6 < D9).N/A (Label is lost before elution).None. Perfect co-elution with analyte.
Isotopic Scrambling Minimal, unless exposed to specific metabolic enzymes.High risk during sample prep and storage.None.
Cost Low to Moderate.Low.High.
Recommendation Standard Choice. Use for most small molecules.Avoid. Only use if derivatized immediately to lock the label.Gold Standard. Mandatory for regulated clinical assays if budget permits.

Experimental Protocol: The "Stress Test"

Do not assume commercial IS stability. Validate it using this self-validating protocol before method development.

Phase 1: In-Silico Triage
  • Structure Check: Identify all potential labeling sites.

  • pKa Prediction: If D is on a carbon adjacent to a ketone/ester, check the pKa of that proton. If pKa < 20, the risk of enolization in basic buffers is high.

Phase 2: The "Zero-Hour" Infusion Test (Q1 Scan)

Objective: Confirm isotopic purity and absence of unlabeled analyte (M+0) interference.

  • Prepare IS stock in pure organic solvent (e.g., DMSO or MeOH-d4).

  • Infuse directly into MS.

  • Acceptance Criteria: The signal at the analyte's mass (M+0) must be < 5% of the LLOQ response.

Phase 3: The Solvent Exchange Stress Test

Objective: Detect labile protons or slow exchange mechanisms.

  • Preparation: Spike IS into three vials:

    • Vial A: Water/Methanol (50:50) neutral.[4]

    • Vial B: Water/Methanol + 0.1% Formic Acid (Acidic stress).

    • Vial C: Water/Methanol + 0.1% Ammonium Hydroxide (Basic stress).

  • Incubation: Store at Room Temperature for 24 hours.

  • Analysis: Inject via LC-MS. Monitor the ratio of the labeled peak (e.g., M+6) to the "loss" peak (e.g., M+5, M+4).

  • Fail Criteria: Any detectable increase in lower-mass isotopologues > 2% relative to T=0.

Phase 4: Retention Time Topology

Objective: Quantify the Deuterium Effect.[1][2][5][6][7]

  • Mix Analyte and IS at 1:1 concentration.

  • Run a high-resolution gradient (e.g., 5% to 95% B over 10 mins).

  • Calculation: Calculate Resolution (

    
    ) between Analyte and IS.
    
  • Decision Matrix:

    • Perfect Co-elution: Ideal.

    • Partial Separation: Acceptable only if matrix factor (MF) is identical for both (requires post-column infusion test).

    • Full Separation: REJECT. The IS will not compensate for matrix effects.

Workflow Visualization

Workflow Start Select Candidate IS Check_Struct 1. Structure Analysis (Identify Labile Sites) Start->Check_Struct Decision_Labile Are D atoms on -OH, -NH, or alpha-C=O? Check_Struct->Decision_Labile Reject_1 REJECT (High Exchange Risk) Decision_Labile->Reject_1 Yes Proceed_1 Proceed to Stress Test Decision_Labile->Proceed_1 No Stress_Test 2. Solvent Stress Test (24h Acid/Base) Proceed_1->Stress_Test Decision_Stable Is label lost (Mass shift observed)? Stress_Test->Decision_Stable Reject_2 REJECT (Chemical Instability) Decision_Stable->Reject_2 Yes RT_Check 3. RT Shift Check (LC-MS Injection) Decision_Stable->RT_Check No Decision_RT Does IS co-elute with Analyte? RT_Check->Decision_RT Final_Valid VALIDATED IS Ready for Method Dev Decision_RT->Final_Valid Yes Consider_13C Switch to 13C/15N (Deuterium Effect too strong) Decision_RT->Consider_13C No

Figure 2: Decision logic for validating deuterated internal standard stability.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[8] [Link]

  • Wang, S., et al. (2007). Stable-isotope dimethylation labeling combined with LC-ESI MS for quantification of amine-containing metabolites in biological samples. Analytical Chemistry, 79(22), 8631-8638.[9] [Link]

  • Iyer, S. S., et al. (2004).[5] Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science, 42(7), 383–387. [Link]

  • Triebl, A., & Wenk, M. R. (2018).[5][9] Analytical Considerations of Stable Isotope Labelling in Lipidomics. Biomolecules, 8(4), 151.[9] [Link]

  • Berg, T., et al. (2013). Which internal standard? Deuterated or C13 enriched? ResearchGate Discussion.[10] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.